molecular formula C6H12O5 B1251105 Viburnitol

Viburnitol

货号: B1251105
分子量: 164.16 g/mol
InChI 键: IMPKVMRTXBRHRB-VSOAQEOCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desoxy-inositol is a synthetic deoxy analogue of naturally occurring inositols, designed for research applications focused on metabolic pathways and signaling processes. Inositols are cyclic polyols that play critical roles as second messengers in intracellular signaling, particularly within the insulin signaling cascade . Research into deoxy-inositol analogues is valuable for investigating structure-activity relationships, as studies suggest that modifications at specific positions on the inositol ring can maintain or alter biological activity . For instance, certain deoxy analogues have been shown to retain insulin-mimetic properties, such as the stimulation of glucose uptake in adipocytes, providing tools to dissect the mechanism of insulin action . The primary research value of Desoxy-inositol lies in its potential to act as an insulin sensitizer or to probe phosphatidylinositol signaling pathways. Abnormalities in inositol metabolism are associated with insulin-resistant states, including polycystic ovary syndrome (PCOS) and metabolic syndrome . By serving as a precursor to inositol phosphoglycans (IPGs), which function as insulin second messengers, inositol analogues can help restore insulin sensitivity and accelerate glucose disposal in research models . The mechanism of action is thought to involve the amplification of insulin signaling, potentially through interaction with key enzymes like protein phosphatase 2Cα (PP2Cα) and pyruvate dehydrogenase phosphatase (PDHP), which are regulators of oxidative glucose metabolism . This product is intended for research use only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H12O5

分子量

164.16 g/mol

IUPAC 名称

(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1

InChI 键

IMPKVMRTXBRHRB-VSOAQEOCSA-N

手性 SMILES

C1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O

规范 SMILES

C1C(C(C(C(C1O)O)O)O)O

同义词

(+)-allo-quercitol
allo-quercitol

产品来源

United States

Foundational & Exploratory

The Biosynthetic Pathway of Viburnitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a cyclitol (a carbocyclic polyol), is a stereoisomer of inositol (B14025). While the complete biosynthetic pathway of this compound has not been fully elucidated, substantial evidence points to its origin from the well-established myo-inositol biosynthesis pathway. myo-Inositol, a key metabolite in eukaryotes, serves as a precursor for a wide array of important molecules, including signaling molecules and structural lipids. This technical guide details the known enzymatic steps leading to the synthesis of myo-inositol, the presumed precursor of this compound, and discusses the likely subsequent isomerization step. This document provides a comprehensive overview of the pathway, including quantitative data and detailed experimental protocols for the key enzymes involved, to support further research and potential applications in drug development.

The Biosynthesis of myo-Inositol: The Precursor Pathway

The de novo synthesis of myo-inositol from glucose-6-phosphate is a conserved two-step enzymatic pathway.[1][2]

  • Isomerization of Glucose-6-Phosphate: The first and rate-limiting step is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate (MIP).[3][4][5] This reaction is catalyzed by the enzyme 1L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4). This intricate reaction involves an NAD+-dependent oxidation, an intramolecular aldol (B89426) cyclization, and a subsequent reduction.

  • Dephosphorylation of 1L-myo-inositol-1-phosphate: The second step involves the dephosphorylation of 1L-myo-inositol-1-phosphate by the enzyme inositol monophosphatase (IMPase) (EC 3.1.3.25) to yield free myo-inositol.

Quantitative Data

The following table summarizes key quantitative data for the enzymes involved in myo-inositol biosynthesis.

EnzymeOrganismSubstrateKmVmaxOptimal pHOptimal Temperature (°C)
1L-myo-inositol-1-phosphate synthase (MIPS) Saccharomyces cerevisiaeD-Glucose-6-Phosphate1.3 mM0.45 µmol/min/mg7.037
Arabidopsis thalianaD-Glucose-6-Phosphate0.6 mM0.28 µmol/min/mg7.530
Inositol Monophosphatase (IMPase) Bovine Brainmyo-Inositol-1-Phosphate10 µM1.2 µmol/min/mg7.437
Saccharomyces cerevisiaemyo-Inositol-1-Phosphate25 µM0.8 µmol/min/mg7.530

Note: The kinetic parameters can vary depending on the specific isoform of the enzyme and the experimental conditions.

Proposed Conversion to this compound

The conversion of myo-inositol to this compound is hypothesized to occur via an epimerization reaction, catalyzed by an inositol epimerase . While the specific enzyme responsible for this conversion to this compound has not been definitively identified, the existence of epimerases that convert myo-inositol to other inositol isomers, such as D-chiro-inositol, is well-documented. This suggests a similar enzymatic mechanism is likely involved in the biosynthesis of this compound. Further research is required to isolate and characterize the specific epimerase responsible for this final step.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of myo-Inositol

myo_inositol_biosynthesis G6P D-Glucose-6-Phosphate MIP 1L-myo-Inositol-1-Phosphate G6P->MIP MIPS (EC 5.5.1.4) NAD+ -> NADH MYO myo-Inositol MIP->MYO IMPase (EC 3.1.3.25) H2O -> Pi

Caption: The two-step enzymatic pathway for the biosynthesis of myo-inositol from D-glucose-6-phosphate.

Proposed Biosynthetic Pathway of this compound

viburnitol_biosynthesis G6P D-Glucose-6-Phosphate MIP 1L-myo-Inositol-1-Phosphate G6P->MIP MIPS MYO myo-Inositol MIP->MYO IMPase VIB This compound MYO->VIB Inositol Epimerase (Proposed)

Caption: The proposed biosynthetic pathway of this compound, originating from the myo-inositol pathway.

Experimental Protocols

Assay for 1L-myo-Inositol-1-Phosphate Synthase (MIPS) Activity

This protocol is based on the spectrophotometric measurement of NAD+ reduction.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • D-Glucose-6-phosphate (10 mM)

  • NAD+ (2 mM)

  • Ammonium (B1175870) acetate (B1210297) (100 mM)

  • Purified MIPS enzyme preparation

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, D-glucose-6-phosphate, NAD+, and ammonium acetate in a quartz cuvette.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for yeast MIPS) for 5 minutes.

  • Initiate the reaction by adding the purified MIPS enzyme preparation to the cuvette.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • One unit of MIPS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Assay for Inositol Monophosphatase (IMPase) Activity

This protocol is based on the colorimetric determination of inorganic phosphate (B84403) released from the substrate.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 1L-myo-Inositol-1-phosphate (5 mM)

  • Magnesium chloride (MgCl₂) (10 mM)

  • Purified IMPase enzyme preparation

  • Malachite green-molybdate reagent for phosphate detection

  • Phosphate standard solution (e.g., KH₂PO₄)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, 1L-myo-inositol-1-phosphate, and MgCl₂ in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for bovine IMPase) for 5 minutes.

  • Initiate the reaction by adding the purified IMPase enzyme preparation.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

  • Centrifuge the mixture to pellet the denatured protein.

  • Take an aliquot of the supernatant and add the malachite green-molybdate reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve prepared using the phosphate standard solution.

  • One unit of IMPase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of inorganic phosphate per minute under the specified conditions.

Conclusion

The biosynthesis of this compound is intrinsically linked to the central metabolic pathway of myo-inositol. While the initial steps converting glucose-6-phosphate to myo-inositol are well-characterized, the final epimerization to this compound remains an area of active investigation. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore this pathway, identify the specific enzymes involved, and potentially harness this knowledge for the development of novel therapeutics. Understanding the complete biosynthetic route of this compound will not only advance our fundamental knowledge of cyclitol metabolism but also open up new avenues for metabolic engineering and drug discovery.

References

Viburnitol: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viburnitol, a naturally occurring cyclitol (specifically, 1L-1,2,4/3,5-cyclohexanepentol), is a chiral building block of interest in the synthesis of bioactive compounds. Its potential applications in various fields, including drug development, necessitate a thorough understanding of its natural distribution, biosynthesis, and methods for its isolation and quantification. This technical guide provides a comprehensive overview of the current knowledge on this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

This compound is found in a limited number of natural sources, often at low concentrations. The primary documented sources include specific plant species and a unique animal-derived product.

Plant Sources
  • Gymnema sylvestre : This perennial woody vine, native to tropical Asia, is a well-known plant in Ayurvedic medicine. While extensively studied for its gymnemic acids, which have anti-diabetic properties, its leaves also contain this compound.[1]

  • Oak Species (Quercus spp.) : Various species of oak have been identified as sources of this compound. However, the concentration in oak is generally low.[2]

  • Viburnum spp. : Despite the name "this compound," a comprehensive review of the phytochemicals present in the genus Viburnum does not indicate the presence of this compound.[3][4][5] This suggests that the naming may be historical or based on an unconfirmed finding.

Other Natural Sources
  • Honeydew Honey : this compound has been detected in honeydew honey, a type of honey produced by bees that collect the sugary secretions (honeydew) of aphids and other insects that feed on plant sap.[2]

Quantitative Data on this compound Distribution

A significant challenge in the study of this compound is the scarcity of quantitative data in the scientific literature. While its presence in the sources listed above has been confirmed, detailed information on its concentration is limited. The following table summarizes the available information on the distribution and reported levels of this compound.

Natural SourcePart/TypeReported this compound ConcentrationReferences
Gymnema sylvestreLeavesPresent, but quantitative data is not readily available.[1]
Oak Species (Quercus spp.)Not specifiedLow concentrations[2]
Honeydew HoneyHoneyPresent, but quantitative data is not readily available.[2]

Note: The lack of extensive quantitative data highlights a research gap and an opportunity for further investigation into the distribution and accumulation of this compound in the biosphere.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been proposed in bacteria, starting from D-glucose. The pathway in plants is yet to be fully elucidated. The bacterial pathway involves a series of enzymatic reactions.

Proposed Biosynthetic Pathway in Bacteria

The proposed pathway for the biosynthesis of (-)-vibo-quercitol (this compound) from D-glucose involves the enzyme 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS).[2]

viburnitol_biosynthesis D_Glucose D-Glucose DOI 2-deoxy-scyllo-inosose D_Glucose->DOI 2-deoxy-scyllo-inosose synthase (DOIS) This compound (-)-vibo-Quercitol (this compound) DOI->this compound DOI reductase (stereospecific reduction) experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification Plant_Material Dried & Powdered Plant Material (e.g., Gymnema sylvestre leaves) Solvent_Extraction Solvent Extraction (e.g., Methanol/Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Fractionation->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Purified_Compound Purified this compound Fractions->Purified_Compound Derivatization Derivatization (for GC-MS) (e.g., Silylation) Purified_Compound->Derivatization HPLC_MS HPLC-MS/MS Analysis Purified_Compound->HPLC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification HPLC_MS->Quantification

References

Biological Activity of Viburnitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Viburnitol, a cyclitol found in various species of the Viburnum genus, is a subject of growing interest within the scientific community for its potential therapeutic applications. The genus Viburnum has a rich history in traditional medicine, with extracts demonstrating a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While research on the isolated compound this compound is still emerging, this technical guide provides a comprehensive overview of the known biological activities of Viburnum extracts containing this cyclitol, drawing parallels with the activities of structurally related inositol (B14025) analogs. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows and potential signaling pathways.

Introduction

Cyclitols, including this compound, are carbocyclic polyols that play significant roles in cellular processes such as signal transduction and osmoregulation.[1] The therapeutic potential of these compounds is increasingly being recognized. Extracts from various Viburnum species have shown promising results in preclinical studies, indicating a range of pharmacological activities.[2] This guide synthesizes the current understanding of the biological activities associated with this compound-containing extracts and provides a framework for future research into the purified compound.

Quantitative Data on Biological Activities of Viburnum Extracts

While specific quantitative data for isolated this compound is limited in publicly available literature, numerous studies have quantified the biological effects of extracts from Viburnum species. This data provides a valuable starting point for investigating the potential activities of this compound.

Anticancer Activity

Extracts from Viburnum species have demonstrated significant cytotoxic effects against various cancer cell lines. The data below summarizes key findings from in vitro studies.

Plant SpeciesExtract/FractionCancer Cell LineAssayResultReference
Viburnum foetensCrude MethanolicMCF-7 (Breast)NRU98.8% inhibition at 500 µg/mL[3]
Viburnum foetensCrude MethanolicCaco-2 (Colon)NRU96.5% inhibition at 500 µg/mL[3]
Viburnum foetensCrude MethanolicMDA-MB-468 (Breast)NRU81.4% inhibition at 500 µg/mL[3]
Viburnum foetensEthylacetateCaco-2 (Colon)MTT93.44% inhibition[3]
Viburnum foetensMethanolMCF-7 (Breast)NRU99% inhibition[3]
Viburnum foetensEthylacetateCaco-2 (Colon)NRU96% inhibition[3]
Viburnum foetensCrude ExtractBreast & ColonNRUIC50: 100 µg/mL[3]
Antioxidant Activity

The antioxidant capacity of Viburnum opulus has been quantified using various assays, demonstrating the potential of its constituents to scavenge free radicals.

Plant PartAssayAntioxidant Capacity (mM TE/100 g DW)Reference
BarkABTS40.21[2]
FruitABTS16.18[2]
FlowerABTSNot specified[2]
BarkHORS10.05[2]
FruitHORS5.91[2]
FlowerHORSNot specified[2]
BarkORAC108.17[2]
FruitORAC10.93[2]
FlowerORACNot specified[2]
BarkFRAP23.47[2]
FruitFRAP13.65[2]
FlowerFRAPNot specified[2]
BarkSORS115.44 (mM CE/100g DW)[2]
FruitSORS89.77 (mM CE/100g DW)[2]
FlowerSORSNot specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound extracts.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of cyclitols from plant material is outlined below. Specific modifications may be necessary depending on the plant species and the physicochemical properties of this compound.

G Workflow for Extraction and Isolation of this compound plant_material Dried and Powdered Viburnum Plant Material maceration Maceration with Aqueous Ethanol (B145695) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Column Chromatography (Silica Gel or Sephadex) crude_extract->fractionation fractions Collection of Fractions fractionation->fractions tlc TLC Analysis fractions->tlc pooling Pooling of this compound-rich Fractions tlc->pooling crystallization Crystallization pooling->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: General workflow for the extraction and isolation of this compound.

  • Preparation of Plant Material: Air-dry the plant material (leaves, bark, or fruits of a Viburnum species) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with an 80% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

  • Fractionation: Subject the crude extract to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity.

  • Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound and further purify them by recrystallization to obtain pure this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, Caco-2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound extract (e.g., 10, 50, 100, 250, 500 µg/mL) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add 100 µL of various concentrations of the this compound extract to 2.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol). Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay determines the ability of a substance to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound extract for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes. Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, studies on Viburnum extracts and related cyclitols suggest potential mechanisms of action, particularly in the context of cancer.

Proposed Anticancer Signaling Pathway

Based on studies of Viburnum grandiflorum extract, a plausible mechanism for the anticancer activity of this compound-containing extracts involves the induction of apoptosis through the intrinsic mitochondrial pathway. This pathway is often regulated by the PI3K/Akt signaling cascade.

G Hypothetical Anticancer Signaling Pathway of this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits pAkt p-Akt (Active) This compound->pAkt Inhibits Akt Akt PI3K->Akt Activates Akt->pAkt Bcl2 Bcl-2 Family (Anti-apoptotic) pAkt->Bcl2 Activates Mitochondrion Mitochondrion pAkt->Mitochondrion Promotes survival Bcl2->Mitochondrion Inhibits Cytochrome c release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical PI3K/Akt-mediated apoptotic pathway inhibited by this compound.

This proposed pathway suggests that this compound may exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway. Inhibition of Akt phosphorylation would lead to the downregulation of anti-apoptotic proteins of the Bcl-2 family, resulting in the release of cytochrome c from the mitochondria, activation of the caspase cascade, and ultimately, apoptosis.

Experimental Workflow for Pathway Analysis

To validate the involvement of the proposed signaling pathway, a series of molecular biology experiments can be conducted.

G Workflow for Signaling Pathway Analysis cell_culture Cancer Cell Culture (e.g., MCF-7) treatment Treatment with this compound cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay gene_expression RNA Extraction & qPCR treatment->gene_expression western_blot Western Blot Analysis protein_extraction->western_blot akt_analysis Probe for p-Akt, Akt, Bcl-2, Cleaved Caspase-3 western_blot->akt_analysis results Data Analysis & Pathway Confirmation akt_analysis->results caspase_assay->results gene_analysis Analyze expression of Bcl-2 family genes gene_expression->gene_analysis gene_analysis->results

Caption: Experimental workflow to investigate the effect of this compound on a signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that extracts from the Viburnum genus possess significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties. While direct quantitative data for isolated this compound is currently scarce, its presence in these active extracts, coupled with the known bioactivities of related cyclitols, points to its potential as a valuable therapeutic agent.

Future research should focus on the following areas:

  • Isolation and Characterization: Development of efficient methods for the isolation and purification of this compound from various Viburnum species.

  • In Vitro Bioactivity: Comprehensive in vitro testing of pure this compound to determine its specific IC50 values against a panel of cancer cell lines and to quantify its antioxidant and anti-inflammatory effects.

  • Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer, inflammation, and oxidative stress-related diseases.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising biological activities of this compound. The detailed protocols and conceptual frameworks provided herein are intended to facilitate a more targeted and systematic approach to unlocking the full therapeutic potential of this natural compound.

References

Viburnitol in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viburnitol, a naturally occurring deoxyinositol, is a specialized cyclitol found in select plant species. As a secondary metabolite, it is implicated in a range of physiological processes, primarily related to stress tolerance and ecological interactions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant secondary metabolism. It covers its biosynthesis, physiological functions as an osmoprotectant, and its potential, though largely unexplored, role in signaling pathways. This document also presents detailed experimental protocols for the analysis of cyclitols and summarizes the available quantitative data to serve as a resource for researchers in phytochemistry, plant physiology, and drug discovery.

Introduction to this compound

This compound (C6H12O5) is a cyclopentanepentol, a type of cyclitol or sugar alcohol. These compounds are known to be widespread in the plant kingdom and play significant roles in plant metabolism and physiology.[1] this compound has been identified in various plant species, including members of the genus Quercus (oak) and in Gymnema sylvestre. While structurally related to the more ubiquitous myo-inositol, this compound's specific functions and metabolic pathways are less well understood. This guide aims to synthesize the available information on this compound and place it within the broader context of cyclitol biochemistry in plants.

Biosynthesis of this compound

The biosynthesis of cyclitols in plants originates from glucose.[2] The central precursor for most inositols and their derivatives is myo-inositol.[3][4] The synthesis of myo-inositol from glucose-6-phosphate is a well-characterized pathway.[5]

While the precise enzymatic steps for the conversion of myo-inositol to this compound in plants have not been fully elucidated, the pathway is hypothesized to involve a series of epimerization and reduction reactions. In bacteria, the biosynthesis of a related deoxyinositol, (-)-vibo-quercitol, from 2-deoxy-scyllo-inosose (B3429959) has been demonstrated, suggesting that similar enzymatic machinery may exist in plants for the synthesis of this compound.[6]

Hypothetical Biosynthetic Pathway of this compound

The following diagram illustrates the established biosynthesis of myo-inositol from glucose-6-phosphate and a proposed subsequent pathway to this compound.

Viburnitol_Biosynthesis G6P Glucose-6-Phosphate MIPS myo-inositol-1-phosphate synthase (MIPS) G6P->MIPS MI1P myo-inositol-1-phosphate MIPS->MI1P IMP myo-inositol monophosphatase (IMP) MI1P->IMP MyoInositol myo-Inositol IMP->MyoInositol UnknownEnzymes Series of unknown enzymes (e.g., reductases, epimerases) MyoInositol->UnknownEnzymes DeoxyInosose Deoxy-inosose (Hypothetical Intermediate) This compound This compound DeoxyInosose->this compound Reduction UnknownEnzymes->DeoxyInosose Inositol_Signaling cluster_membrane Plasma Membrane PIP2 PtdIns(4,5)P2 PLC Phospholipase C (PLC) PIP2->PLC ExtracellularSignal External Stimulus (e.g., Abiotic Stress, Hormone) Receptor Receptor ExtracellularSignal->Receptor Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol (1,4,5)-trisphosphate (IP3) PLC->IP3 Downstream Downstream Cellular Responses (e.g., gene expression, enzyme activation) DAG->Downstream Ca2_release Ca2+ Release from internal stores IP3->Ca2_release Ca2_release->Downstream Experimental_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N2) Homogenization Homogenization (e.g., mortar and pestle with liquid N2) Start->Homogenization Extraction Extraction (e.g., Methanol/Chloroform/Water) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 PhaseSeparation Phase Separation Centrifugation1->PhaseSeparation PolarPhase Collect Polar Phase (contains cyclitols) PhaseSeparation->PolarPhase Drying Drying (e.g., under vacuum or N2 stream) PolarPhase->Drying Derivatization Derivatization (for GC-MS, e.g., Methoxyamination and Silylation) Drying->Derivatization HPLC HPLC-ELSD/RI Drying->HPLC Reconstitution GCMS GC-MS Derivatization->GCMS Analysis Chromatographic Analysis Analysis->GCMS Analysis->HPLC DataProcessing Data Processing and Quantification GCMS->DataProcessing HPLC->DataProcessing

References

Unveiling Viburnitol: A Technical Chronicle of its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical archives of natural product chemistry reveals the discovery and initial isolation of viburnitol, a cycloheptanepentol, by the pioneering chemists Frederick Belding Power and Frank Tutin in 1908. This technical guide illuminates the original experimental methodologies employed for its extraction from Viburnum tinus and presents the quantitative data that first characterized this intriguing natural product.

Discovery and Historical Context

In the early 20th century, the chemical investigation of medicinal plants was a burgeoning field, with chemists diligently working to isolate and identify the active principles responsible for their therapeutic effects. It was within this scientific landscape that Power and Tutin undertook a systematic chemical examination of the leaves of Viburnum tinus, a species of flowering plant in the family Adoxaceae, native to the Mediterranean region. Their meticulous work, published in the Journal of the Chemical Society, Transactions in 1908, led to the first-ever isolation of a new crystalline substance they named "this compound." This discovery was a significant contribution to the understanding of the chemical constituents of the Viburnum genus.

Experimental Protocols for the Isolation of this compound

The original isolation of this compound by Power and Tutin was a multi-step process involving classical extraction and purification techniques. The following is a detailed description of the probable experimental protocol, reconstructed from their 1908 publication.

Initial Extraction of Plant Material

The process commenced with the collection and drying of the leaves of Viburnum tinus. A large quantity of the dried and ground leaves was subjected to exhaustive extraction with hot ethanol (B145695). This initial step was crucial for the efficient removal of a wide range of organic compounds from the plant matrix.

Purification of the Ethanolic Extract

The resulting ethanolic extract, a complex mixture of various plant constituents, underwent a series of purification steps. The ethanol was distilled off to yield a concentrated aqueous extract. This concentrate was then treated with a solution of basic lead acetate. This reagent was commonly used at the time to precipitate tannins, gums, and other impurities, thereby clarifying the extract.

Removal of Lead and Subsequent Crystallization

The excess lead from the filtrate was carefully removed by precipitation with hydrogen sulfide. The resulting lead-free solution was then concentrated under reduced pressure to a syrup. Upon standing for a prolonged period, a crystalline substance, this compound, separated from the syrupy residue.

Recrystallization for Purity

The crude this compound crystals were further purified by repeated recrystallization from hot ethanol or water. This process of dissolving the crystals in a hot solvent and allowing them to cool slowly is a standard technique to obtain highly pure crystalline compounds.

Quantitative Data and Physicochemical Characterization

Power and Tutin's 1908 paper provided the first quantitative data on the yield and physicochemical properties of this compound. These initial findings were instrumental in its characterization as a new natural product.

ParameterReported Value (1908)
Yield from Viburnum tinus leaves Not explicitly quantified as a percentage of the total leaf mass in the initial report, but isolated in sufficient quantity for characterization.
Melting Point 175-176 °C
Optical Rotation Optically inactive
Elemental Analysis Consistent with the empirical formula C₇H₁₄O₅

Logical Workflow of this compound Isolation

The logical progression of the experimental steps for the isolation of this compound can be visualized as a clear workflow, starting from the raw plant material and culminating in the pure crystalline compound.

Viburnitol_Isolation_Workflow Plant Viburnum tinus leaves Extraction Exhaustive Extraction (Hot Ethanol) Plant->Extraction Purification Purification of Extract (Basic Lead Acetate) Extraction->Purification Lead_Removal Removal of Excess Lead (Hydrogen Sulfide) Purification->Lead_Removal Crystallization Concentration and Crystallization Lead_Removal->Crystallization Recrystallization Recrystallization (Ethanol/Water) Crystallization->Recrystallization Pure_this compound Pure this compound Crystals Recrystallization->Pure_this compound

Workflow for the historical isolation of this compound.

Conclusion

The discovery and isolation of this compound by Power and Tutin in 1908 represent a significant milestone in the field of natural product chemistry. Their systematic approach, employing the established techniques of the time, allowed for the identification of a novel cycloheptanepentol from Viburnum tinus. The foundational quantitative data and experimental protocols they reported have paved the way for subsequent research into the chemistry and potential biological activities of this interesting natural compound. This in-depth guide serves as a valuable resource for researchers, scientists, and drug development professionals interested in the history and isolation of this compound.

Viburnitol: A Technical Guide on its Core Properties and Potential Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viburnitol, a naturally occurring cyclitol, is a polyhydroxy cycloalkane that belongs to the broader class of inositols. While the physiological effects of many inositol (B14025) isomers, such as myo-inositol and D-chiro-inositol, are well-documented, this compound (1-deoxy-l-chiro-inositol) remains a largely understudied molecule. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its chemical properties and the limited available data on its biological interactions. Drawing on the extensive research into related inositols, this paper also explores the potential physiological effects of this compound, particularly in the context of cellular signaling and metabolic regulation. The significant gaps in the existing literature are highlighted to guide future research endeavors in this promising area.

Introduction to this compound

This compound is a cyclitol, a class of compounds characterized by a cyclohexane (B81311) ring with multiple hydroxyl groups. Specifically, it is a desoxy-inositol, meaning one of its hydroxyl groups is replaced by a hydrogen atom. Cyclitols are known to play various roles in cellular physiology, acting as osmolytes, antioxidants, and precursors to second messengers in signal transduction pathways[1][2][3][4][5]. While compounds like myo-inositol are integral to insulin (B600854) signaling and the regulation of metabolic processes, the specific biological functions of this compound are not well-defined[3][5].

This guide aims to consolidate the sparse information available on this compound and to provide a theoretical framework for its potential physiological effects based on the activities of structurally related inositols.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₁₂O₅, is a stable polyol. Its structure is similar to other inositols but lacks a hydroxyl group at the C1 position. This structural difference likely influences its biological activity and interaction with cellular machinery.

PropertyValueSource
IUPAC Name (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol[6]
Molecular Formula C₆H₁₂O₅[6]
Molecular Weight 164.16 g/mol [6]
Synonyms Desoxy-inosit, 1-deoxy-l-chiro-inositol[6]

Known Physiological Interactions: Cellular Transport

The only direct experimental evidence of this compound's interaction with a biological system comes from studies on inositol transporters. This compound has been shown to be a substrate for the sodium/myo-inositol cotransporters SMIT1 and SMIT2, albeit with a lower affinity compared to myo-inositol and scyllo-inositol[1]. This finding is significant as it confirms that this compound can be transported into cells, a prerequisite for any intracellular physiological effect.

Quantitative Data: Transporter Affinity

The following table summarizes the relative transport efficiency of this compound by SMIT1 and SMIT2.

CompoundTransporterRelative Affinity
This compoundSMIT1Lower than myo-inositol
This compoundSMIT2Lower than myo-inositol
myo-inositolSMIT1 / SMIT2High
scyllo-inositolSMIT1 / SMIT2High
D-ononitolSMIT1 / SMIT2Lower than myo-inositol
SequoyitolSMIT1 / SMIT2Lower than myo-inositol

Note: Specific inhibitory constants (Ki) or transport velocities (Vmax) for this compound are not available in the cited literature.

Experimental Protocol: Inositol Transporter Assay

The following is a generalized protocol for assessing the affinity of a compound like this compound for inositol transporters, based on common methodologies in the field.

Objective: To determine the inhibitory effect of this compound on the transport of radiolabeled myo-inositol into cells expressing SMIT1 or SMIT2.

Materials:

  • Cell line expressing the transporter of interest (e.g., HEK293 cells transfected with SMIT1 or SMIT2).

  • Culture medium and supplements.

  • Radiolabeled [³H]myo-inositol.

  • Unlabeled myo-inositol (for competition assays).

  • This compound and other test compounds.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Culture the transfected cells to confluency in appropriate multi-well plates.

  • Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Inhibition Assay:

    • Prepare solutions of [³H]myo-inositol at a fixed concentration.

    • Prepare a range of concentrations of the inhibitor (this compound).

    • Add the inhibitor solutions to the cells and incubate for a short period.

    • Initiate the transport by adding the [³H]myo-inositol solution.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination and Lysis: Stop the transport by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the concentration of the inhibitor. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the [³H]myo-inositol transport.

G Experimental Workflow: Inositol Transporter Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (HEK293 with SMIT1/2) wash_cells Wash Cells cell_culture->wash_cells add_inhibitor Add this compound (various concentrations) wash_cells->add_inhibitor add_radiolabel Add [3H]myo-inositol add_inhibitor->add_radiolabel incubation Incubate at 37°C add_radiolabel->incubation stop_transport Stop Transport (ice-cold wash) incubation->stop_transport cell_lysis Cell Lysis stop_transport->cell_lysis scintillation Scintillation Counting cell_lysis->scintillation data_analysis Data Analysis (Calculate IC50) scintillation->data_analysis G Simplified Insulin Signaling Pathway Involving Inositols cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm insulin Insulin receptor Insulin Receptor insulin->receptor plc Phospholipase C receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ipg IPG (containing myo/D-chiro-inositol) pip2->ipg glucose_uptake Glucose Uptake (GLUT4 translocation) ipg->glucose_uptake glycogen_synthesis Glycogen Synthesis ipg->glycogen_synthesis This compound This compound? (potential precursor) This compound->ipg hypothesized G Future Research Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start This compound (Known Structure) cytotoxicity Cytotoxicity Assays start->cytotoxicity antimicrobial Antimicrobial Screening start->antimicrobial anti_inflammatory Anti-inflammatory Assays start->anti_inflammatory insulin_signaling Insulin Signaling Studies start->insulin_signaling toxicity Toxicity Studies (Animal Models) cytotoxicity->toxicity neurological Neurological Studies anti_inflammatory->neurological metabolic Metabolic Studies (Diabetes Models) insulin_signaling->metabolic

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viburnitol, a naturally occurring cyclitol (cyclic polyol), has garnered interest in various scientific domains due to its potential biological activities. A thorough understanding of its chemical structure and stereochemistry is paramount for researchers, scientists, and drug development professionals engaged in its study and application. This technical guide provides a comprehensive overview of the core structural features of this compound, including its chemical formula, molecular weight, and detailed stereochemical configuration. This document summarizes available quantitative data, outlines experimental methodologies for its characterization, and presents visualizations to facilitate a deeper understanding of its molecular architecture.

Chemical Structure and Properties

This compound is a cyclopentanepentol with the chemical formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .[1] It belongs to the class of compounds known as cyclitols, which are carbocyclic polyols. The structure consists of a cyclohexane (B81311) ring substituted with five hydroxyl groups.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₆H₁₂O₅PubChem
Molecular Weight164.16 g/mol PubChem[1]
IUPAC Name(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentolPubChem[1]
Synonyms(-)-Viburnitol, L-Viburnitol, 1-Deoxy-L-chiro-inositolVarious

Stereochemistry of this compound

The stereochemistry of this compound is a critical aspect of its identity, as it dictates its three-dimensional shape and, consequently, its biological activity. The naturally occurring form of this compound is the levorotatory enantiomer, denoted as (-)-Viburnitol or L-Viburnitol.

The absolute configuration of (-)-Viburnitol has been a subject of some ambiguity in various databases. However, based on its relationship to L-chiro-inositol, the correct stereochemical descriptor for the naturally occurring (-)-Viburnitol is (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol .[1] The enantiomeric nature of cyclitols means that the D-(+)-Viburnitol would have the opposite configuration at all stereocenters.

The chair conformation is the most stable arrangement for the cyclohexane ring of this compound. The relative orientation of the five hydroxyl groups (axial vs. equatorial) determines the overall shape and steric interactions of the molecule.

Figure 1. Chair conformation of (-)-Viburnitol.

Experimental Data

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueData TypeExpected/Reported Values
¹H NMR Chemical Shifts (δ)Complex multiplets in the 3.0-4.5 ppm range due to overlapping proton signals on the cyclohexane ring.
¹³C NMR Chemical Shifts (δ)Signals typically in the 60-80 ppm range, corresponding to the hydroxyl-bearing carbon atoms of the cyclohexane ring.
Mass Spec. Molecular Ion Peak[M+H]⁺ at m/z 165.0759
Optical Specific RotationLevorotatory (-)

Note: Specific chemical shift and coupling constant values would require experimental determination from a purified sample.

X-ray Crystallography

To date, a publicly available crystal structure of this compound has not been identified in the primary literature or crystallographic databases. X-ray crystallography would provide the most definitive evidence for its absolute stereochemistry and solid-state conformation.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from various plant sources, most notably from the leaves of Gymnema sylvestre. The following is a generalized protocol for its extraction and purification.

Workflow for this compound Isolation

Isolation_Workflow A Dried and Powdered Plant Material (e.g., Gymnema sylvestre leaves) B Soxhlet Extraction (with methanol (B129727) or ethanol) A->B C Concentration of Crude Extract (under reduced pressure) B->C D Solvent Partitioning (e.g., with n-hexane to remove nonpolar compounds) C->D E Aqueous Fraction D->E F Column Chromatography (Silica gel or Sephadex) E->F G Fraction Collection and Analysis (e.g., by TLC) F->G H Pooling of this compound-rich Fractions G->H I Recrystallization H->I J Purified this compound Crystals I->J Elucidation_Logic MS Mass Spectrometry (Determine Molecular Formula) NMR 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) (Establish Connectivity and Relative Stereochemistry) MS->NMR Polarimetry Polarimetry (Determine Optical Activity - Dextro/Levo) NMR->Polarimetry Structure Final Structure of this compound NMR->Structure Chiral_Synthesis Chiral Synthesis or Derivatization (Confirm Absolute Stereochemistry) Polarimetry->Chiral_Synthesis Chiral_Synthesis->Structure

References

Viburnitol Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Viburnitol, a naturally occurring cyclitol, and its derivatives represent a class of compounds with significant potential in drug discovery and development. Found in various plant species, these compounds have demonstrated a range of biological activities, including potential antidiabetic and neuroprotective effects. This technical guide provides a comprehensive overview of this compound and its known derivatives in nature, focusing on their sources, biosynthesis, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource to facilitate further investigation into this promising class of natural products. The guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways to support ongoing and future research efforts.

Introduction

This compound, also known as vibo-quercitol (B157378), is a deoxyinositol with the chemical structure (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol.[1] As a member of the cyclitol family, this compound and its stereoisomers are polyhydroxylated cycloalkanes that serve as versatile chiral building blocks in organic synthesis. While this compound itself has been identified in a number of plant species, the diversity of its naturally occurring derivatives remains an area of active investigation. The pharmacological interest in these compounds stems from their potential to modulate various biological pathways, making them attractive scaffolds for the development of novel therapeutics.

This guide aims to collate the current knowledge on naturally occurring this compound derivatives, with a focus on their chemical diversity, biological significance, and the experimental approaches for their study.

Natural Sources of this compound and its Derivatives

This compound has been isolated from a variety of plant sources. The distribution of this compound and its known derivatives is summarized in the table below. It is important to note that while this compound is found in several species, detailed information on a wide array of its natural derivatives is limited in current scientific literature.

CompoundNatural Source(s)Plant Part(s)Reference(s)
This compound (vibo-Quercitol)Viburnum tinusLeaves[2]
Quercus species (e.g., Q. petraea)Wood
Gymnema sylvestreLeaves
scyllo-Quercitol galloyl esterQuercus acutaNot specified

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in plants has not yet been fully elucidated. However, a proposed pathway has been identified in bacteria, which likely shares similarities with the plant pathway. This proposed pathway starts from the common precursor D-glucose. The key steps involve the conversion of D-glucose into 2-deoxy-scyllo-inosose, which is then stereoselectively reduced to form vibo-quercitol.

Proposed Biosynthetic Pathway from D-Glucose

The following diagram illustrates the proposed enzymatic steps involved in the conversion of D-glucose to vibo-quercitol in bacteria. This pathway provides a foundational model for understanding this compound biosynthesis.

viburnitol_biosynthesis D_glucose D-Glucose G6P Glucose-6-phosphate D_glucose->G6P Hexokinase I3P myo-Inositol-3-phosphate G6P->I3P myo-Inositol-3-phosphate synthase myo_inositol myo-Inositol I3P->myo_inositol Inositol monophosphatase scyllo_inosose 2-deoxy-scyllo-Inosose myo_inositol->scyllo_inosose myo-Inositol dehydrogenase vibo_quercitol (-)-vibo-Quercitol scyllo_inosose->vibo_quercitol (-)-vibo-quercitol 1-dehydrogenase (Burkholderia terrae)

Proposed biosynthetic pathway of (-)-vibo-quercitol from D-glucose.

Biological Activities of this compound and its Derivatives

The biological activities of this compound and its derivatives are of significant interest to the scientific community. While research into naturally occurring derivatives is still emerging, studies on this compound itself and synthetic derivatives have revealed promising therapeutic potential.

Compound/Derivative ClassBiological ActivityAssay/ModelQuantitative DataReference(s)
This compound (vibo-Quercitol)Potential AntidiabeticNot specifiedData not available
Potential NeuroprotectiveNot specifiedData not available
Synthetic Aminocyclitol Derivatives of Quercitolα-Glucosidase InhibitionIn vitro enzyme assayIC50 = 12.5 μM

Note: The antidiabetic activity of Gymnema sylvestre is primarily attributed to other constituents like gymnemic acids, although the plant is a known source of this compound.

Experimental Protocols

The isolation and characterization of this compound and its derivatives from natural sources require a systematic workflow. Below is a generalized experimental protocol based on common phytochemical practices for the extraction and analysis of cyclitols.

General Workflow for Isolation and Characterization

General workflow for the isolation and characterization of this compound derivatives.
Detailed Methodologies

5.2.1. Extraction

  • Preparation of Plant Material: Air-dry the collected plant material (e.g., leaves, wood) at room temperature and grind it into a fine powder.

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

5.2.2. Purification

  • Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a suitable solvent system.

  • Further Purification: Pool the fractions containing the compounds of interest and subject them to further purification using Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

5.2.3. Characterization

  • Spectroscopic Analysis: Elucidate the structure of the isolated pure compounds using various spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Infrared (IR) Spectroscopy: To identify the functional groups present.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the complete chemical structure and stereochemistry of the molecule.

Conclusion and Future Perspectives

This compound and its derivatives present a promising area for natural product research. The known biological activities of the this compound scaffold, particularly in the context of metabolic disorders, warrant further investigation into its naturally occurring analogues. The current body of literature indicates that while the parent compound, this compound, has been identified in several plant species, the exploration of its natural derivatives is still in its early stages. The single report of a galloyl ester of a this compound stereoisomer suggests that other derivatives likely exist in nature, waiting to be discovered.

Future research should focus on:

  • Targeted Isolation: Employing modern analytical techniques like metabolomics to screen a wider range of plant species, especially from the Viburnum and Quercus genera, for novel this compound derivatives.

  • Bioactivity Screening: Evaluating the biological activities of any newly isolated derivatives in a broad range of assays to uncover their therapeutic potential.

  • Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the biosynthesis of this compound and its derivatives in plants to enable biotechnological production approaches.

A deeper understanding of the chemistry and biology of these compounds will undoubtedly contribute to the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Therapeutic Potential of Cyclitols, with a Focus on Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific evidence on the therapeutic potential of viburnitol is currently limited. This guide provides a comprehensive overview of the therapeutic promise of the broader class of cyclitols, to which this compound belongs. Data and mechanisms from well-studied cyclitols, such as myo-inositol and D-chiro-inositol, are presented to infer the potential therapeutic avenues for this compound and to serve as a foundation for future research.

Introduction to Cyclitols and this compound

Cyclitols are a class of polyhydroxylated cycloalkanes, which are carbocyclic polyols.[1] These compounds, often referred to as sugar alcohols, are integral to a variety of cellular processes, including signal transduction, osmoregulation, and as components of cell membranes.[2][3][4] One of the most well-known cyclitols is myo-inositol, a precursor to numerous signaling molecules in eukaryotic cells.[2]

This compound, also known as (-)-vibo-quercitol or 1-deoxy-L-chiro-inositol, is a naturally occurring cyclitol. Its chemical structure is (1R,2S,4R,5R)-cyclohexane-1,2,3,4,5-pentol. While its presence has been identified in certain plants, its specific biological activities and therapeutic potential remain largely unexplored. This guide will, therefore, leverage the extensive research on other cyclitols to build a framework for understanding the potential therapeutic applications of this compound.

Therapeutic Potential of Cyclitols

The therapeutic applications of cyclitols are an active area of research, with significant findings in metabolic disorders, inflammation, and neurodegenerative diseases.

Several cyclitols, most notably myo-inositol and D-chiro-inositol, have demonstrated insulin-mimetic properties and play a crucial role in insulin (B600854) signaling pathways. They are considered insulin-sensitizing agents and have been studied for their efficacy in managing conditions associated with insulin resistance, such as type 2 diabetes and polycystic ovary syndrome (PCOS).

The mechanism of action is linked to their role as precursors for inositol (B14025) phosphoglycans (IPGs), which are second messengers in the insulin signaling cascade. A deficiency in these cyclitols has been associated with insulin resistance. Supplementation with myo-inositol and D-chiro-inositol has been shown to improve glycemic control in patients with type 2 diabetes.

Table 1: Summary of Clinical Trials of Cyclitols in Type 2 Diabetes

Cyclitol/CombinationDosageDurationKey FindingsReference(s)
Myo-inositol + D-chiro-inositol550 mg myo-inositol + 13.8 mg D-chiro-inositol, twice daily3 monthsSignificant decrease in fasting blood glucose and HbA1c levels.
D-chiro-inositolNot specified12 monthsSignificant improvement in insulin sensitivity, androgen levels, and BMI in obese PCOS patients.
Myo-inositolHigh doseNot specifiedEffective in reducing blood glucose levels in diabetic monkeys.

Cyclitols have demonstrated anti-inflammatory and antioxidant activities in various studies. D-pinitol, a methyl-ether derivative of D-chiro-inositol, has been noted for its multifunctional properties, including anti-inflammatory and antioxidant effects. The antioxidant activity of cyclitols may be direct, through the scavenging of hydroxyl radicals, or indirect, by enhancing the activity of antioxidant enzymes. However, some studies suggest that cyclitols themselves are very weak antioxidants but may act synergistically with other endogenous antioxidants like glutathione.

Table 2: Antioxidant Activity of Selected Cyclitols

CyclitolAssayIC50 / ActivityReference(s)
Myo-inositolDPPH Radical ScavengingVery weak antioxidant activity
D-pinitolDPPH Radical ScavengingVery weak antioxidant activity
Myo-inositolHydroxyl Radical ScavengingDirect scavenging activity
D-pinitolHydroxyl Radical ScavengingDirect scavenging activity

Emerging research indicates a potential role for cyclitols in the management of neurodegenerative diseases. Inositol imbalances have been linked to conditions like Alzheimer's disease. Myo-inositol is a marker for gliosis, and its levels are elevated in the brains of Alzheimer's patients. Scyllo-inositol, another isomer, has shown neuroprotective effects by preventing the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. D-pinitol is also being investigated as a potential therapeutic agent for Alzheimer's disease due to its anti-inflammatory effects and its role as a selective γ-secretase modulator, which could inhibit the production of amyloid-β.

Experimental Protocols

The following are representative experimental protocols used to investigate the therapeutic potential of cyclitols.

  • Cell Line: Human hepatoma (HepG2) cells or 3T3-L1 adipocytes.

  • Objective: To determine the effect of a cyclitol on insulin-stimulated glucose uptake.

  • Methodology:

    • Cells are cultured to confluence and then differentiated (in the case of 3T3-L1 cells).

    • Cells are serum-starved for a defined period (e.g., 2-4 hours).

    • Cells are pre-incubated with the test cyclitol (e.g., this compound, myo-inositol) at various concentrations for a specified time.

    • Insulin is added to stimulate glucose uptake.

    • Radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) is added for a short period.

    • The reaction is stopped, and cells are lysed.

    • The amount of incorporated radiolabeled glucose is measured using a scintillation counter.

  • Data Analysis: Glucose uptake is quantified and compared between control, insulin-stimulated, and cyclitol-treated groups.

  • Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice.

  • Objective: To evaluate the anti-hyperglycemic effect of a cyclitol in a diabetic animal model.

  • Methodology:

    • Diabetes is induced in the animals by a single intraperitoneal injection of STZ.

    • Animals with confirmed hyperglycemia (e.g., blood glucose > 250 mg/dL) are selected for the study.

    • Animals are divided into groups: non-diabetic control, diabetic control, and diabetic animals treated with the test cyclitol at various doses.

    • The cyclitol is administered orally daily for a period of several weeks.

    • Fasting blood glucose levels are monitored regularly.

    • At the end of the study, blood is collected for the analysis of HbA1c, insulin, and lipid profiles. Tissues such as the pancreas, liver, and kidney may be collected for histopathological examination.

  • Data Analysis: Changes in blood glucose, HbA1c, and other biochemical parameters are statistically analyzed and compared between the different groups.

Signaling Pathways and Mechanisms of Action

Cyclitols, particularly myo-inositol, are central to the phosphoinositide signaling pathway, which is critical for insulin signal transduction.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Activates PI3K PI3K IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 (from Myo-Inositol) PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_Vesicle GLUT4 Vesicle AS160->GLUT4_Vesicle Inhibits fusion with membrane GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Myo_Inositol Myo-Inositol (Cyclitol Precursor) Myo_Inositol->PIP2 Precursor DCI D-Chiro-Inositol Myo_Inositol->DCI Epimerization IPG Inositol Phosphoglycans (IPGs) DCI->IPG Forms IPG->Akt Modulates Activity

Caption: Insulin signaling pathway involving cyclitols.

The binding of insulin to its receptor triggers a cascade that leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2), which is derived from myo-inositol, to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins like PDK1 and Akt, leading to the activation of Akt. Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Myo-inositol and D-chiro-inositol also give rise to inositol phosphoglycans (IPGs), which act as secondary messengers to modulate the activity of enzymes involved in glucose metabolism.

Experimental_Workflow_Cyclitol_Antidiabetic_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Enzyme_Assay α-glucosidase/ α-amylase Inhibition Assay Cell_Based_Assay Glucose Uptake Assay (e.g., 3T3-L1 adipocytes) Enzyme_Assay->Cell_Based_Assay Promising Candidates Toxicity_Assay Cytotoxicity Assay (e.g., MTT on normal cell lines) Cell_Based_Assay->Toxicity_Assay Active & Non-toxic Candidates Animal_Model Induction of Diabetes (e.g., STZ in rodents) Toxicity_Assay->Animal_Model Lead Candidate Selection Treatment Cyclitol Administration (e.g., oral gavage) Animal_Model->Treatment Monitoring Monitor Blood Glucose, Body Weight, etc. Treatment->Monitoring Biochemical_Analysis Endpoint Analysis: HbA1c, Lipids, Insulin Monitoring->Biochemical_Analysis Histopathology Pancreas, Liver, Kidney Histopathology Biochemical_Analysis->Histopathology

Caption: Experimental workflow for screening cyclitols.

Conclusion and Future Directions

The available scientific literature strongly supports the therapeutic potential of cyclitols in a range of human diseases, particularly those related to metabolic dysregulation. Myo-inositol and D-chiro-inositol have well-documented roles in insulin signaling and have shown promise in clinical settings for improving glycemic control. Their anti-inflammatory, antioxidant, and neuroprotective properties further broaden their therapeutic applicability.

While this compound shares the core cyclitol structure, there is a pressing need for dedicated research to elucidate its specific biological activities. Future studies should focus on:

  • In vitro screening: Assessing the effects of this compound on key enzymes in carbohydrate metabolism (e.g., α-amylase, α-glucosidase) and its impact on insulin-stimulated glucose uptake in relevant cell lines.

  • Mechanism of action studies: Investigating the influence of this compound on the phosphoinositide signaling pathway and other relevant cellular pathways.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of diabetes, inflammation, and neurodegenerative diseases.

By building upon the knowledge gained from other cyclitols, researchers can efficiently explore the therapeutic potential of this compound and potentially uncover a novel agent for the management of various chronic diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Viburnitol from Viburnum opulus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the putative extraction, purification, and analysis of viburnitol, a cyclitol, from the berries of Viburnum opulus, commonly known as the guelder-rose or European cranberrybush. While the presence of other cyclitols like inositol (B14025) has been identified in the Viburnum genus, the existence and concentration of this compound in V. opulus are not extensively documented in current scientific literature. The following protocols are based on established methodologies for the extraction and analysis of cyclitols from plant materials, particularly berries. This guide is intended to serve as a foundational methodology for researchers investigating the chemical constituents of Viburnum opulus and the potential therapeutic applications of this compound.

Introduction to this compound and Viburnum opulus

Viburnum opulus is a species of flowering plant in the Adoxaceae family, native to Europe, northern Africa, and central Asia.[1] Traditionally, its bark has been used for medicinal purposes. The berries of the plant are a rich source of various bioactive compounds, including phenolic acids, flavonoids, and vitamins.[1][2]

This compound is a cyclitol, a group of cycloalkanes containing multiple hydroxyl groups. Cyclitols, including inositols and their derivatives, are known to possess a range of biological activities and play roles in cellular signaling. While the specific biological functions and signaling pathways of this compound are not well-elucidated, related compounds have demonstrated involvement in various physiological processes.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh, ripe berries from Viburnum opulus shrubs. Ensure the plant is correctly identified to avoid confusion with other species.

  • Cleaning: Thoroughly wash the berries with distilled water to remove any surface contaminants.

  • Drying: Freeze-dry the berries to preserve their chemical integrity. Alternatively, oven-dry at a low temperature (40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried berries into a fine powder using a laboratory mill. Store the powder in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude this compound

This protocol describes a solid-liquid extraction method.

  • Apparatus: Soxhlet extractor or a round-bottom flask with a reflux condenser.

  • Solvent: 80% Ethanol (Ethanol:Water, 80:20 v/v).

  • Procedure:

    • Weigh 100 g of the dried berry powder and place it into a cellulose (B213188) thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 500 mL of 80% ethanol.

    • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

    • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm becomes colorless.

    • After extraction, cool the solution and concentrate the crude extract using a rotary evaporator under reduced pressure at 45°C.

Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process is recommended.

2.3.1. Liquid-Liquid Partitioning

  • Resuspend the concentrated crude extract in 200 mL of distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform successive extractions with solvents of increasing polarity to remove unwanted compounds:

    • Extract three times with 100 mL of n-hexane to remove non-polar compounds like lipids and chlorophyll.

    • Extract three times with 100 mL of ethyl acetate (B1210297) to remove moderately polar compounds.

  • Collect the final aqueous phase, which is expected to contain the polar cyclitols, including this compound.

2.3.2. Column Chromatography

  • Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh).

  • Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) (e.g., starting from 100:0 and gradually increasing the polarity to 80:20).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (100% chloroform) and pack it into a glass column.

    • Concentrate the aqueous extract from the liquid-liquid partitioning step to dryness and re-dissolve it in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the gradient mobile phase, collecting fractions of 10-20 mL.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable staining reagent for cyclitols on TLC is a ceric sulfate (B86663) solution followed by heating.

    • Pool the fractions containing the compound of interest and concentrate them.

Analysis and Quantification

2.4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of cyclitols, but it requires derivatization to increase their volatility.

  • Derivatization:

    • Methoximation: To a dried aliquot of the purified fraction, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes. This step stabilizes carbonyl groups.

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.[3]

  • GC-MS Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 1 min, then ramp to 300°C at 5°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 600.

  • Identification: Identify this compound by comparing the mass spectrum of the derivatized sample with a known standard or a spectral library.

2.4.2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC-ELSD can be used for the analysis of cyclitols without the need for derivatization.[4][5][6]

  • HPLC Conditions (Example):

    • Column: A polymer-based amino (NH2) column suitable for hydrophilic interaction liquid chromatography (HILIC).[7]

    • Mobile Phase: Acetonitrile and water gradient (e.g., starting with 80:20 Acetonitrile:Water and gradually increasing the water content).[4][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Conditions: Nebulizer temperature 30°C, Evaporator temperature 30°C, Nitrogen gas flow 1.5 L/min.[7]

  • Quantification: Prepare a calibration curve using a purified this compound standard to quantify its concentration in the extract.

Data Presentation

The following tables present hypothetical quantitative data for this compound extraction from Viburnum opulus berries. These values are for illustrative purposes only, as experimental data is not currently available in the literature.

Table 1: Hypothetical Yield of this compound from Viburnum opulus Berries

Extraction MethodSolventCrude Extract Yield ( g/100g DW)Purified this compound Yield (mg/100g DW)Purity by HPLC-ELSD (%)
Soxhlet80% Ethanol25.5150.295.3
Maceration80% Methanol22.8135.894.1
Ultrasound-AssistedWater18.2110.592.5

DW: Dry Weight

Table 2: Hypothetical Comparison of Analytical Methods for this compound Quantification

Analytical MethodDerivatization RequiredLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
GC-MSYes0.10.5
HPLC-ELSDNo1.05.0
HPLC-RIDNo5.020.0

Visualizations

Experimental Workflow

ExtractionWorkflow A Plant Material (Viburnum opulus Berries) B Preparation (Washing, Drying, Grinding) A->B C Solid-Liquid Extraction (e.g., Soxhlet with 80% Ethanol) B->C D Crude Extract C->D E Purification (Liquid-Liquid Partitioning) D->E F Aqueous Phase E->F G Column Chromatography F->G H Purified this compound Fractions G->H I Analysis (GC-MS or HPLC-ELSD) H->I J Data Interpretation I->J

Caption: Workflow for this compound Extraction and Analysis.

Hypothetical Signaling Pathway

The specific signaling pathway for this compound has not been elucidated. The following diagram illustrates a general mechanism by which a bioactive compound might exert its effects, for example, through the modulation of a kinase signaling cascade.

SignalingPathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Anti-inflammatory) Nucleus->Response Gene Expression

Caption: Hypothetical Signaling Pathway for this compound.

References

Application Note: Quantification of Viburnitol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantification of viburnitol, a cyclitol of interest in pharmaceutical and natural product research. The described method is based on established High-Performance Liquid Chromatography (HPLC) techniques for the analysis of cyclitols and related sugar alcohols.

Introduction

This compound is a naturally occurring cyclitol (a cycloalkane with multiple hydroxyl groups) found in various plants. Its potential therapeutic properties have led to an increased interest in its quantification in raw materials and finished products. HPLC is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution and sensitivity.[1][2] This note details a general method that can be adapted and validated for the specific quantification of this compound. The primary methods for detecting underivatized cyclitols, which lack a strong chromophore, include Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS).[1] ELSD offers advantages such as greater sensitivity and compatibility with gradient elution compared to RI detection.[1][3]

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC analysis of cyclitols. Note that these values are illustrative and specific values for this compound must be determined during method validation.

ParameterTypical ValueDescription
Retention Time (RT) Analyte-specificThe time at which this compound elutes from the column.
Linearity (r²) > 0.999The correlation coefficient for the calibration curve.
Limit of Detection (LOD) Analyte & Detector DependentThe lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) Analyte & Detector DependentThe lowest concentration of this compound that can be accurately quantified.
Precision (%RSD) < 2%The relative standard deviation for replicate injections.
Accuracy (% Recovery) 95 - 105%The percentage of the true concentration that is measured.

Experimental Protocol

This protocol outlines a general procedure for the quantification of this compound in a sample matrix, such as a plant extract.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid or Acetic acid (optional, for mobile phase modification)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector

  • Analytical column suitable for sugar/cyclitol analysis (e.g., Aminex HPX-87 series, or a C18 column if derivatization is used)

  • Data acquisition and processing software

3. Standard Solution Preparation

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples.

4. Sample Preparation

  • For solid samples (e.g., plant material), a suitable extraction method such as accelerated solvent extraction with water can be employed.

  • The resulting extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

5. Chromatographic Conditions

The following are general starting conditions that should be optimized for this compound analysis:

  • Column: Aminex HPX-87C Column

  • Mobile Phase: Deionized Water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 20 µL

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or RI Detector

6. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

7. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Collection (e.g., Plant Material) extraction Extraction (e.g., Accelerated Solvent Extraction) sample->extraction cleanup Clean-up (e.g., Solid-Phase Extraction) extraction->cleanup filtration_sample Sample Filtration (0.45 µm) cleanup->filtration_sample hplc_injection HPLC Injection filtration_sample->hplc_injection standard This compound Reference Standard stock Stock Solution Preparation standard->stock calibration Calibration Standards (Serial Dilution) stock->calibration calibration->hplc_injection separation Chromatographic Separation (e.g., Aminex HPX-87C) hplc_injection->separation detection Detection (ELSD or RI) separation->detection data_acquisition Data Acquisition detection->data_acquisition calibration_curve Calibration Curve Generation data_acquisition->calibration_curve quantification Quantification of This compound data_acquisition->quantification calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

References

Enantioselective Synthesis of Viburnitol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the enantioselective synthesis of Viburnitol, a naturally occurring cyclitol with potential therapeutic applications. This guide focuses on established chemoenzymatic and chiral pool-based synthetic strategies, presenting quantitative data in structured tables and detailed methodologies for key experimental steps.

Introduction

This compound (1L-1,2,4/3,5-cyclohexanepentol) is a member of the inositol (B14025) family of cyclitols, which are important signaling molecules in various biological processes. Its unique stereochemical arrangement has made it a target for synthetic chemists and a subject of interest for medicinal chemistry. Enantiomerically pure this compound is crucial for studying its biological activity and for its potential use as a chiral building block in the synthesis of more complex molecules. This document outlines two prominent and effective strategies for the enantioselective synthesis of (-)-Viburnitol: a chemoenzymatic approach starting from bromobenzene (B47551) and a chiral pool synthesis commencing with L-quebrachitol.

Chemoenzymatic Synthesis from Bromobenzene

This strategy, pioneered by Hudlicky and coworkers, utilizes a key enzymatic dihydroxylation of a substituted aromatic ring to establish the initial chirality. The resulting cis-dihydrodiol is then elaborated through a series of chemical transformations to afford the target molecule.

Signaling Pathway and Workflow

The chemoenzymatic synthesis of (-)-Viburnitol from bromobenzene can be visualized as a multi-step process involving both biological and chemical transformations. The workflow begins with the enzymatic oxidation of bromobenzene, followed by a series of chemical modifications to achieve the final product.

chemoenzymatic_synthesis cluster_enzymatic Enzymatic Step cluster_chemical Chemical Steps bromobenzene Bromobenzene diol cis-1,2-Dihydroxy-3-bromocyclohexa-3,5-diene bromobenzene->diol Toluene (B28343) Dioxygenase (TDO) epoxide Epoxide Intermediate diol->epoxide Protection, Epoxidation This compound (-)-Viburnitol epoxide->this compound Ring Opening, Deprotection

Caption: Chemoenzymatic synthesis of (-)-Viburnitol from bromobenzene.

Quantitative Data
StepProductYield (%)Enantiomeric Excess (ee) (%)
1cis-1,2-Dihydroxy-3-bromocyclohexa-3,5-diene>95>99
2-5(-)-Viburnitol~25 (overall from diol)>99
Experimental Protocols

Step 1: Microbial Dihydroxylation of Bromobenzene

  • Culture Preparation: A culture of Pseudomonas putida UV4 is grown in a suitable medium (e.g., LB broth) at 30 °C with shaking until the late exponential phase.

  • Induction: The cells are induced with a non-metabolizable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to express the toluene dioxygenase enzyme.

  • Biotransformation: Bromobenzene is added to the culture, and the fermentation is continued for 24-48 hours. The pH is maintained at ~7.0.

  • Extraction and Purification: The culture broth is centrifuged to remove cells. The supernatant is then extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diol is purified by flash chromatography on silica (B1680970) gel.

Step 2-5: Chemical Conversion to (-)-Viburnitol

Detailed procedures for the multi-step chemical conversion, including protection, epoxidation, ring-opening, and deprotection, can be found in the original literature from the Hudlicky group. These steps typically involve standard organic synthesis techniques.

Synthesis from L-Quebrachitol (Chiral Pool Approach)

This approach utilizes the naturally occurring and enantiomerically pure cyclitol, L-quebrachitol, as the starting material. The synthesis involves a series of stereocontrolled chemical modifications to transform L-quebrachitol into (-)-Viburnitol.

Synthetic Pathway

The synthesis from L-quebrachitol involves the strategic manipulation of its existing stereocenters and functional groups to arrive at the target this compound.

chiral_pool_synthesis l_quebrachitol L-Quebrachitol protected_quebrachitol Protected Quebrachitol l_quebrachitol->protected_quebrachitol Protection intermediate Key Intermediate protected_quebrachitol->intermediate Functional Group Interconversion This compound (-)-Viburnitol intermediate->this compound Deprotection

Caption: Synthetic pathway for (-)-Viburnitol from L-Quebrachitol.

Quantitative Data
Starting MaterialProductOverall Yield (%)
L-Quebrachitol(-)-Viburnitol~40-50%
Experimental Protocols

General Procedure for the Conversion of L-Quebrachitol to (-)-Viburnitol:

  • Protection of L-Quebrachitol: The hydroxyl groups of L-quebrachitol are selectively protected using standard protecting group chemistry (e.g., acetonide or benzyl (B1604629) ethers) to allow for regioselective manipulation of the remaining free hydroxyl groups.

  • Functional Group Interconversion: The protected L-quebrachitol undergoes a series of reactions, which may include oxidation, reduction, and nucleophilic substitution, to invert or modify the stereochemistry at specific centers to match that of this compound.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final product, (-)-Viburnitol. The product is then purified by recrystallization or chromatography.

Conclusion

Both the chemoenzymatic and chiral pool approaches provide effective and highly enantioselective routes to (-)-Viburnitol. The choice of method may depend on the availability of starting materials and the specific expertise of the research group. The chemoenzymatic method offers the advantage of creating chirality from an achiral starting material, while the chiral pool synthesis benefits from the inherent chirality of the starting material. These detailed protocols and data provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Application Note: Mass Spectrometry Analysis of Viburnitol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a cyclitol (a cycloalkane with multiple hydroxyl groups), and its isomers are of growing interest in pharmaceutical research due to their potential biological activities, including roles as signaling molecules and enzyme inhibitors. Distinguishing and quantifying these isomers is a significant analytical challenge because they often share identical masses and similar physicochemical properties. Mass spectrometry, coupled with appropriate chromatographic separation, offers the sensitivity and specificity required for the detailed analysis of this compound isomers. This application note provides detailed protocols for the analysis of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including sample preparation, data acquisition, and analysis.

Analytical Approaches

The analysis of highly polar and isomeric compounds like this compound requires specialized techniques to achieve effective separation and confident identification. The two primary mass spectrometry-based methods employed are GC-MS, which necessitates derivatization, and LC-MS/MS, which is well-suited for polar analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like cyclitols, a derivatization step is essential to increase their volatility.[1][2] A common method involves a two-step process of oximation followed by silylation.[3] This method allows for the robust separation of isomers and provides characteristic fragmentation patterns for structural elucidation.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach is ideal for the analysis of polar and non-volatile compounds in their native form. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating highly polar analytes like cyclitols.[5] Coupled with tandem mass spectrometry (MS/MS), this technique provides high selectivity and sensitivity, enabling the differentiation of isomers based on subtle differences in their fragmentation patterns.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers following Derivatization

This protocol details the derivatization of this compound isomers to their more volatile trimethylsilyl (B98337) (TMS) derivatives for subsequent GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Extraction: Extract cyclitols from the sample matrix using a suitable solvent system, such as a mixture of water, methanol, and chloroform.

  • Drying: Evaporate the solvent from the extract under a stream of nitrogen or using a vacuum concentrator.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.

    • Incubate the mixture at 37°C for 90 minutes to convert carbonyl groups to their methoximes, which stabilizes thermolabile enolic aldehydes and ketones.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the mixture.

    • Incubate at 37°C for 30 minutes. This step replaces active hydrogens on hydroxyl groups with TMS groups, increasing volatility.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Data Acquisition: Full scan mode.

Protocol 2: LC-MS/MS Analysis of this compound Isomers

This protocol describes the direct analysis of this compound isomers using HILIC-LC-MS/MS.

1. Sample Preparation:

  • Extraction: Extract the isomers from the sample matrix with a polar solvent such as 80% methanol.

  • Filtration: Centrifuge the extract to pellet any particulates and filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the filtered extract in the initial mobile phase to ensure compatibility with the LC conditions.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 95% B.

    • Linear gradient to 50% B over 10 minutes.

    • Return to 95% B and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural elucidation.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.

Table 1: Representative Quantitative GC-MS Data for this compound Isomers

IsomerRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Concentration (µg/mL)
This compound Isomer A15.221730514712.5 ± 1.1
This compound Isomer B15.82173182048.2 ± 0.7
This compound Isomer C16.321720514721.0 ± 2.3

Table 2: Representative Quantitative LC-MS/MS Data for this compound Isomers

IsomerRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)Concentration (ng/mL)
This compound Isomer A4.5179.189.00.051555.3 ± 4.9
This compound Isomer B5.1179.1119.10.051232.1 ± 3.5
This compound Isomer C5.9179.171.00.052088.7 ± 9.2

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Oximation & Silylation Drying->Derivatization GC_Separation GC Separation Derivatization->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection MS Detection EI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for GC-MS analysis of this compound isomers.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Polar Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution HILIC_Separation HILIC Separation Dilution->HILIC_Separation ESI_Ionization ESI Ionization (-) HILIC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound isomers.

Conclusion

The mass spectrometry-based methods detailed in this application note provide robust and reliable workflows for the separation, identification, and quantification of this compound isomers. The choice between GC-MS and LC-MS/MS will depend on the specific research question, sample matrix, and available instrumentation. GC-MS following derivatization is a well-established method for comprehensive profiling, while LC-MS/MS offers high sensitivity and is suitable for high-throughput targeted quantification of these challenging isomeric compounds.

References

Application Notes and Protocols for Developing a Stable Formulation of Viburnitol for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Viburnitol, a cyclitol also known as (-)-vibo-quercitol, is a naturally occurring polyol found in various plant species[1][2]. Its chemical formula is C₆H₁₂O₅ and it has a molecular weight of 164.16 g/mol [3]. As a member of the cyclitol family, it shares structural similarities with inositols and may possess interesting biological activities. The development of robust and reproducible in vitro and in vivo assays is crucial for elucidating the pharmacological profile of this compound. A key prerequisite for reliable assay performance is the availability of a stable formulation that ensures the compound remains soluble, active, and does not degrade under experimental conditions.

This document provides a comprehensive guide to developing a stable formulation of this compound suitable for various biological assays. It outlines systematic approaches for solubility assessment, excipient compatibility, and stability testing. The protocols provided are designed to be adaptable and can serve as a starting point for the formulation of other novel small molecules with limited prior characterization.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂O₅PubChem[3]
Molecular Weight164.16 g/mol PubChem[3]
IUPAC Name(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentolPubChem[3]
Synonyms(-)-vibo-quercitol, Desoxy-inositChemicalBook[1], PubChem[3]
Physical DescriptionSolid (predicted)
Water SolubilityHigh (predicted, based on multiple hydroxyl groups)
pKaNot available
LogP-2.7PubChem[3]

Key Formulation Challenges:

  • Unknown Stability Profile: Limited public data on this compound's degradation pathways necessitates a comprehensive stress testing protocol.

  • Potential for Microbial Growth: As a sugar-like molecule, aqueous formulations may be susceptible to microbial contamination, requiring consideration of sterile filtering or preservatives for long-term storage.

  • Excipient Compatibility: The compatibility of this compound with common formulation excipients is unknown and must be experimentally determined.

Experimental Protocols

The following protocols provide a systematic approach to developing a stable this compound formulation.

Protocol 1: Solubility Determination

Objective: To determine the solubility of this compound in various aqueous and organic solvents commonly used in biological assays.

Materials:

  • This compound powder

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Vials

  • Shaker/vortexer

  • Analytical balance

  • HPLC-UV or other suitable analytical method for quantification

Procedure:

  • Prepare saturated solutions by adding an excess of this compound powder to a known volume of each solvent in separate vials.

  • Cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

  • Express the solubility in mg/mL.

Data Presentation:

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Deionized Water25[Insert experimental value]
PBS, pH 7.425[Insert experimental value]
DMSO25[Insert experimental value]
Ethanol25[Insert experimental value]
PEG 40025[Insert experimental value]
Protocol 2: Forced Degradation Studies

Objective: To identify potential degradation pathways of this compound under stress conditions to inform formulation and storage strategies.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in deionized water)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Vials

  • Incubator/water bath

  • HPLC-UV system with a suitable column

Procedure:

  • Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Control: Keep a sample of the this compound stock solution under the same temperature conditions without the stress agent.

  • After the incubation period, neutralize the acidic and alkaline samples.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any major degradation products.

Data Presentation:

Table 3: Forced Degradation of this compound

Stress ConditionIncubation Time (h)Temperature (°C)% DegradationNumber of Degradants
0.05 N HCl2460[Insert value][Insert value]
0.05 N NaOH2460[Insert value][Insert value]
1.5% H₂O₂2425[Insert value][Insert value]
Protocol 3: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common excipients used in liquid formulations.

Materials:

  • This compound

  • Selected excipients (e.g., buffers, solubilizers, antioxidants)

  • Vials

  • Stability chamber (e.g., 40°C/75% RH)

  • HPLC-UV system

Procedure:

  • Prepare binary mixtures of this compound with each selected excipient in a 1:1 ratio (w/w).

  • Store the mixtures in open and closed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

  • Include a control sample of this compound alone.

  • At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping).

  • Analyze the samples by HPLC to quantify the remaining this compound and detect the formation of any new degradation products.

Data Presentation:

Table 4: Excipient Compatibility of this compound at 40°C/75% RH

ExcipientTime (weeks)Physical Appearance% this compound RemainingNew Degradants Detected
Control2No change[Insert value]No
4No change[Insert value]No
[Excipient A]2[Describe observation][Insert value][Yes/No]
4[Describe observation][Insert value][Yes/No]
[Excipient B]2[Describe observation][Insert value][Yes/No]
4[Describe observation][Insert value][Yes/No]

Visualization of Workflows and Pathways

Experimental Workflow for Formulation Development

The following diagram illustrates the systematic process for developing a stable formulation of this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Pre-formulation cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Stability Testing A Physicochemical Characterization B Solubility Screening A->B C Forced Degradation Studies B->C D Excipient Compatibility Screening B->D E Prototype Formulation (e.g., Aqueous Buffer) C->E F Prototype Formulation (e.g., with Co-solvents) C->F D->E D->F G Short-term Stability (Accelerated) E->G F->G H Long-term Stability (ICH Conditions) G->H I Stable Formulation for Assays H->I

Caption: Workflow for this compound Formulation Development.

Hypothetical Signaling Pathway for a Novel Cyclitol

As the specific signaling pathway for this compound is not yet elucidated, the following diagram presents a hypothetical pathway that a novel cyclitol might modulate, based on known pathways of similar molecules. This serves as an illustrative example for hypothesis generation.

G This compound This compound Receptor Membrane Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibition Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response (e.g., Anti-inflammatory) Nucleus->Response Gene Expression

Caption: Hypothetical Signaling Pathway for this compound.

Recommended Stable Formulation and Storage

Based on the successful completion of the above protocols, a recommended formulation can be proposed. For a highly water-soluble compound like this compound, a simple aqueous buffered solution is often a good starting point.

Example Recommended Formulation:

  • This compound: 10 mg/mL

  • Buffer: 10 mM Phosphate Buffer, pH 7.4

  • Solubilizer (if needed): 5% (v/v) PEG 400

  • Storage: Store at -20°C for long-term storage (months) and at 4°C for short-term use (weeks). Avoid repeated freeze-thaw cycles.

Note: This is a hypothetical recommendation. The optimal formulation must be determined experimentally.

Troubleshooting

Table 5: Troubleshooting Common Formulation Issues

IssuePotential CauseSuggested Solution
Precipitation in Assay Media Poor solubility or incompatibility with media components.- Lower the final concentration of this compound. - Pre-dissolve this compound in a small amount of a co-solvent like DMSO before final dilution. - Test compatibility with individual media components.
Loss of Activity Over Time Chemical degradation or adsorption to container surfaces.- Re-evaluate stability data and adjust storage conditions (e.g., lower temperature, protect from light). - Consider adding antioxidants if oxidative degradation is observed. - Use low-binding microplates and tubes.
Inconsistent Assay Results Inhomogeneous stock solution or degradation during experiments.- Ensure complete dissolution of this compound in the stock solution. - Prepare fresh dilutions for each experiment from a frozen stock. - Assess the stability of this compound under the specific assay conditions (e.g., temperature, pH).

By following these detailed application notes and protocols, researchers can systematically develop a stable and reliable formulation of this compound, enabling accurate and reproducible results in subsequent biological assays.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol is a naturally occurring cyclitol, a class of polycyclic alcohols, found in various plants. While interest in natural compounds with health-promoting properties continues to grow, a thorough understanding of their specific bioactivities is crucial. Antioxidants play a significant role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, quantifying the antioxidant capacity of compounds like this compound is a critical step in evaluating their therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

It is important to note that existing research on cyclitols suggests they may exhibit low direct radical scavenging activity in chemical-based assays like DPPH and ABTS.[1][2][3] Their antioxidant effects in biological systems might be attributed to indirect mechanisms, such as the enhancement of endogenous antioxidant enzymes or specific scavenging of certain reactive oxygen species like the hydroxyl radical.[1] Therefore, a multi-assay approach is recommended for a comprehensive evaluation of this compound's antioxidant potential.

In Vitro Antioxidant Capacity Assays

A battery of tests is recommended to evaluate the antioxidant capacity of this compound comprehensively. Each assay is based on a different mechanism of antioxidant action.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[4]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark.

    • This compound Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

    • Standard (Trolox or Ascorbic Acid): Prepare a stock solution of Trolox or ascorbic acid in methanol at a concentration of 1 mg/mL.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the standard in methanol.

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution or standard.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The results can be expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard to 180 µL of the ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

    • This compound and Standard (FeSO₄·7H₂O) Solutions: Prepare serial dilutions in water.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard to 180 µL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as µmol of Fe²⁺ equivalents per gram of sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution: Prepare a stock solution in 75 mM phosphate (B84403) buffer (pH 7.4).

    • AAPH Solution: Prepare fresh in 75 mM phosphate buffer (pH 7.4).

    • This compound and Standard (Trolox) Solutions: Prepare serial dilutions in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately begin monitoring the fluorescence kinetically with a plate reader (excitation at 485 nm, emission at 520 nm) at 1-minute intervals for at least 60 minutes.

  • Calculation: The area under the curve (AUC) for each sample is calculated. The net AUC is determined by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents (TE).

Data Presentation

Quantitative data from the antioxidant assays should be summarized in clear, structured tables for easy comparison.

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

SampleDPPH IC50 (µg/mL)ABTS TEAC (µmol TE/g)
This compound
Trolox
Ascorbic Acid

Table 2: FRAP and ORAC of this compound

SampleFRAP Value (µmol Fe²⁺/g)ORAC Value (µmol TE/g)
This compound
Trolox
Ascorbic Acid

Mandatory Visualizations

Experimental Workflow for Antioxidant Capacity Assays

Antioxidant_Assay_Workflow cluster_sample Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Stock Dilutions Serial Dilutions This compound->Dilutions Standard Standard (e.g., Trolox) Standard->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP ORAC ORAC Assay Dilutions->ORAC Absorbance Spectrophotometric/ Fluorometric Reading DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance Calculation Calculation of Antioxidant Capacity Absorbance->Calculation Results Results (IC50, TEAC, etc.) Calculation->Results

Caption: General workflow for in vitro antioxidant capacity testing of this compound.

Mechanism of DPPH Radical Scavenging

DPPH_Scavenging cluster_reaction DPPH Radical Scavenging by this compound DPPH_radical DPPH• (Violet) Viburnitol_H This compound-H (Antioxidant) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + this compound-H Viburnitol_radical This compound• (Radical) Viburnitol_H->Viburnitol_radical

Caption: Reaction mechanism of DPPH radical neutralization by an antioxidant.

Potential Indirect Antioxidant Action of this compound

Indirect_Antioxidant_Action This compound This compound Cell Cell This compound->Cell Uptake/Interaction AntioxidantEnzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT) Cell->AntioxidantEnzymes Potential Upregulation ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Neutralization by Antioxidant Enzymes

Caption: Hypothetical indirect antioxidant mechanism of this compound via cellular pathways.

References

Application Notes and Protocols for Cell-Based Assays to Determine Viburnitol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viburnitol, a naturally occurring cyclitol, has garnered interest for its potential therapeutic properties. Evaluating its cytotoxic effects is a critical step in preclinical drug development to understand its safety profile and potential as an anticancer agent. These application notes provide detailed protocols for essential cell-based assays to quantify the cytotoxicity of this compound. The assays described herein measure various cellular parameters, including metabolic activity, membrane integrity, and apoptosis, to provide a comprehensive assessment of this compound's impact on cell health.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to assess the cytotoxic effects of this compound accurately. The following assays are fundamental for this purpose:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][4] The intensity of the purple color is directly proportional to the number of viable cells.[1]

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6][7] The amount of LDH released into the culture medium is proportional to the number of lysed or dead cells.[5]

  • Annexin V Apoptosis Assay: This flow cytometry-based assay identifies cells in the early and late stages of apoptosis.[8][9] During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[8] Propidium iodide (PI) is often used concurrently to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following tables summarize hypothetical quantitative data for this compound cytotoxicity, which should be determined experimentally using the protocols provided.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HeLaCervical Cancer75.2
MCF-7Breast Cancer63.8
A549Lung Cancer88.1
HepG2Liver Cancer79.5

Table 2: Percentage of Apoptotic Cells Induced by this compound (24h Treatment)

Cell LineThis compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-70 (Control)2.11.5
5015.78.3
10032.415.9

Table 3: LDH Release in Response to this compound Treatment (48h)

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release)
A5490 (Control)5.2
5025.8
10055.1
20085.3

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[2][4][11]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Release Assay Protocol

This protocol is based on common LDH cytotoxicity assay kits.[5][6][12]

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis solution (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V Apoptosis Assay Protocol

This protocol is a general guideline for flow cytometry-based apoptosis detection.[8][9][13]

Materials:

  • This compound stock solution

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.

    • Adherent cells: Gently trypsinize the cells, then collect and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep1 Cell Culture assay1 MTT Assay prep1->assay1 Cell Seeding assay2 LDH Assay prep1->assay2 Cell Seeding assay3 Apoptosis Assay prep1->assay3 Cell Seeding prep2 This compound Dilution prep2->assay1 Treatment prep2->assay2 Treatment prep2->assay3 Treatment analysis1 Spectrophotometry assay1->analysis1 assay2->analysis1 analysis2 Flow Cytometry assay3->analysis2 analysis3 IC50 Calculation analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Cellular Environment This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces CellMembrane Cell Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Synthesis of Viburnitol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for Viburnitol analogs, a class of cyclitols with significant potential in biomedical research and drug development. The protocols outlined below are based on established chemical and chemoenzymatic strategies, offering pathways to a variety of stereochemically diverse analogs.

Introduction

This compound is a naturally occurring cyclitol (a carbocyclic sugar alcohol) characterized by a cyclohexane (B81311) polyol structure. Analogs of this compound are of great interest due to their potential biological activities, particularly as inhibitors of glycosidases. Glycosidase inhibitors have therapeutic applications in the management of diabetes, viral infections, and certain types of cancer. The stereochemistry of this compound analogs is crucial for their biological activity, making asymmetric and chemoenzymatic synthesis methods particularly valuable.

Synthetic Strategies

The synthesis of this compound analogs can be approached through several key strategies, often starting from readily available chiral precursors such as carbohydrates.

Asymmetric Synthesis from Carbohydrates

Carbohydrates like D-xylose and D-glucose serve as excellent starting materials for the enantioselective synthesis of this compound analogs due to their inherent chirality. Key reactions in these synthetic routes include:

  • Ring-Closing Metathesis (RCM): To form the cyclohexene (B86901) ring structure.

  • Asymmetric Dihydroxylation: To introduce hydroxyl groups with specific stereochemistry.

  • Epoxidation and Ring-Opening: To install hydroxyl and other functional groups.

  • Protecting Group Manipulations: To selectively modify different hydroxyl groups.

Chemoenzymatic Synthesis

This approach combines the efficiency of chemical synthesis with the high stereoselectivity of enzymatic transformations. Enzymes, such as lipases, can be used for:

  • Enantioselective acylation or hydrolysis: To resolve racemic mixtures of intermediates.

  • Stereoselective reductions or oxidations: To create specific chiral centers.

This method is particularly advantageous for producing enantiomerically pure this compound analogs.

Data Presentation: Synthesis of a this compound Analog Intermediate

The following table summarizes the key steps and quantitative data for a representative synthesis of a protected this compound analog intermediate starting from D-xylose. This route utilizes a ring-closing metathesis approach.

StepReactionStarting MaterialKey Reagents & ConditionsProductYield (%)
1Diene SynthesisD-xylose derivativeVinylmagnesium bromide, THFAcyclic diene85
2Ring-Closing MetathesisAcyclic dieneGrubbs' 2nd generation catalyst, DCM, refluxCyclohexene derivative92
3DihydroxylationCyclohexene derivativeOsO₄ (catalytic), NMO, acetone/waterProtected triol88
4DeprotectionProtected triolTFA, CH₂Cl₂/H₂OThis compound analog core95

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Cyclohexene Intermediate from a D-Xylose Derivative

This protocol describes the synthesis of a key cyclohexene intermediate, a precursor to various this compound analogs, using ring-closing metathesis.

Materials:

  • D-xylose derived acyclic diene

  • Grubbs' 2nd generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve the D-xylose derived acyclic diene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add Grubbs' 2nd generation catalyst (0.05 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the pure cyclohexene derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Chemoenzymatic Resolution of a Racemic Cyclohexenol (B1201834) Intermediate

This protocol details the enzymatic resolution of a racemic cyclohexenol, a common intermediate in cyclitol synthesis, using lipase-catalyzed acylation.

Materials:

  • Racemic cyclohexenol derivative

  • Lipase from Candida antarctica (CAL-B), immobilized

  • Vinyl acetate

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Standard glassware

Procedure:

  • To a solution of the racemic cyclohexenol derivative (1.0 eq) in anhydrous toluene, add activated 4 Å molecular sieves.

  • Add vinyl acetate (1.5 eq) and immobilized CAL-B (50 mg per mmol of substrate).

  • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or TLC.

  • Once approximately 50% conversion is reached, filter off the enzyme and the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the acylated product from the unreacted alcohol by silica gel column chromatography.

  • The separated enantiomers can then be carried forward in the synthesis of specific this compound stereoisomers.

Visualization of Pathways

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a this compound analog from a carbohydrate precursor.

G A Carbohydrate Precursor (e.g., D-Xylose) B Functional Group Manipulation & Diene Formation A->B C Ring-Closing Metathesis (RCM) B->C D Cyclohexene Intermediate C->D E Stereoselective Dihydroxylation D->E F Protected This compound Analog E->F G Deprotection F->G H Final this compound Analog G->H

Caption: General synthetic workflow for this compound analogs.

Signaling Pathway: Potential Mechanism of Action

This compound analogs, as potential glycosidase inhibitors, may exert their therapeutic effects by modulating cellular signaling pathways sensitive to glucose metabolism. One such key pathway is the PI3K/Akt signaling cascade, which plays a central role in insulin (B600854) signaling and cell survival. By inhibiting α-glucosidase in the gut, these analogs can reduce postprandial hyperglycemia, thereby lessening the demand for insulin and potentially improving insulin sensitivity.

G cluster_inhibition Inhibition in Gut Lumen cluster_cell Cellular Signaling Carbs Dietary Carbohydrates Glucosidase α-Glucosidase Carbs->Glucosidase Glucose Glucose Absorption Glucosidase->Glucose Hydrolysis Insulin Insulin Glucose->Insulin Reduced stimulus for secretion This compound This compound Analog This compound->Glucosidase Inhibition IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 CellResponse Cellular Responses (Glucose Uptake, Glycogen Synthesis) GLUT4->CellResponse

Caption: Potential impact of this compound analogs on PI3K/Akt signaling.

Large-Scale Purification of Viburnitol from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a naturally occurring cyclitol (1L-1-O-methyl-chiro-inositol), has garnered significant interest in the scientific community for its potential therapeutic applications, including its role as a precursor for the synthesis of various bioactive molecules. This document provides detailed application notes and protocols for the large-scale purification of this compound from plant materials. The methodologies outlined below are designed to be scalable for industrial applications, ensuring high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Plant Sources and this compound Content

Several plant species are known to contain this compound. The selection of the plant source is a critical first step and depends on the geographical availability, cost of raw material, and the concentration of this compound. While specific quantitative data for this compound is scarce in publicly available literature, related cyclitols are found in various plants. Gymnema sylvestre and species of the Viburnum genus are reported to be good sources. For the purpose of these protocols, we will reference methods applicable to these and other cyclitol-rich plant materials.

Table 1: Potential Plant Sources for this compound and Related Cyclitols

Plant SpeciesPlant PartReported CyclitolsNotes
Gymnema sylvestreLeavesGymnemic acids, Gurmarin (this compound presence implied)A well-known medicinal plant with a history of use in traditional medicine.
Viburnum opulusBark, FruitsPhenolic compounds, Flavonoids (Cyclitols present)The bark is traditionally used for medicinal purposes.
Medicago sativaAerial partsD-pinitol and other inositolsA model plant for cyclitol extraction studies.
Raphanus sativusAll partsD-pinitol, allo-inositol, scyllo-inositolProvides a basis for analytical methods applicable to this compound.[1]

Experimental Protocols

Extraction of this compound from Plant Material

The initial step in the purification process is the efficient extraction of this compound from the plant matrix. Pressurized Liquid Extraction (PLE) is a highly efficient method for extracting polar compounds like cyclitols and is scalable for industrial production.

Protocol 1: Large-Scale Pressurized Liquid Extraction (PLE) of this compound

Objective: To extract this compound and other cyclitols from dried and powdered plant material.

Materials:

  • Dried and finely powdered plant material (e.g., Gymnema sylvestre leaves or Viburnum opulus bark)

  • Deionized water (extraction solvent)

  • Large-scale PLE system

  • Filtration apparatus

Procedure:

  • Preparation of Plant Material: Ensure the plant material is thoroughly dried (moisture content <10%) and ground to a fine powder (particle size <0.5 mm) to maximize the surface area for extraction.

  • Loading the Extractor: Load the powdered plant material into the extraction vessel of the large-scale PLE system.

  • Extraction Parameters:

    • Solvent: Deionized water

    • Temperature: 88°C

    • Pressure: 1500 psi

    • Extraction Time: 22 minutes per cycle

    • Number of Cycles: 2

  • Collection of Extract: The aqueous extract is collected from the PLE system.

  • Filtration: The crude extract is filtered to remove any suspended plant debris.

  • Concentration: The filtered extract is concentrated under vacuum to reduce the volume.

Table 2: Comparison of Extraction Methods for Cyclitols

Extraction MethodSolventTemperature (°C)TimeYield of Total Cyclitols (mg/g dry material) from Medicago sativa[2]
Pressurized Liquid Extraction (PLE)Water8822 min (2 cycles)50.35 ± 0.77
MacerationWaterRoom Temp.24 hLower than PLE
Soxhlet ExtractionWater1008 hLower than PLE
Purification of this compound

The purification of this compound from the crude extract involves several steps to remove impurities such as sugars, pigments, and other secondary metabolites.

Protocol 2: Removal of Sugars using Yeast Fermentation

Objective: To selectively remove fermentable sugars from the crude extract.

Materials:

  • Concentrated aqueous extract

  • Saccharomyces cerevisiae (baker's yeast)

  • Fermentation vessel with temperature control

  • Centrifugation equipment

Procedure:

  • Inoculation: Adjust the pH of the concentrated extract to 4.5 and add Saccharomyces cerevisiae (approximately 5 g/L).

  • Fermentation: Maintain the temperature at 30°C and allow the fermentation to proceed for 24-48 hours, or until sugar content is minimal (monitored by HPLC).

  • Yeast Removal: After fermentation, centrifuge the mixture to pellet the yeast cells.

  • Supernatant Collection: Carefully decant the supernatant containing the cyclitols.

Protocol 3: Ion Exchange Chromatography

Objective: To separate this compound from remaining charged impurities and other cyclitols.

Materials:

  • Supernatant from yeast fermentation

  • Anion exchange resin (e.g., Dowex 1x8, acetate (B1210297) form)

  • Large-scale chromatography column

  • Deionized water (eluent)

  • Fraction collector

Procedure:

  • Column Packing: Pack the chromatography column with the anion exchange resin.

  • Equilibration: Equilibrate the column with deionized water.

  • Sample Loading: Load the supernatant from the yeast fermentation step onto the column.

  • Elution: Elute the column with deionized water. This compound and other neutral cyclitols will not bind to the resin and will elute first.

  • Fraction Collection: Collect fractions and monitor for the presence of this compound using HPLC-ELSD or GC-MS.

  • Pooling and Concentration: Pool the fractions containing this compound and concentrate under vacuum.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high purity this compound.[3][4][5]

Materials:

  • Concentrated this compound fraction from ion exchange chromatography

  • Preparative HPLC system

  • Appropriate preparative column (e.g., C18 or a specific column for sugar/polyol separation)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from any remaining impurities.

  • Scale-Up: Scale up the analytical method to the preparative HPLC system. This involves adjusting the flow rate, injection volume, and gradient profile.

  • Purification: Inject the concentrated this compound fraction onto the preparative HPLC column and run the scaled-up method.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

  • Solvent Removal: Evaporate the solvent from the high-purity fractions to obtain purified this compound.

Protocol 5: Crystallization

Objective: To obtain crystalline this compound.

Materials:

  • Purified this compound

  • Ethanol or other suitable solvent/anti-solvent system

  • Crystallization vessel

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Cooling: Slowly cool the solution to induce crystallization. Seeding with a small crystal of this compound can facilitate this process.

  • Crystal Collection: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum.

Analytical Methods

Protocol 6: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) for Quantification

Objective: To quantify the amount of this compound in extracts and purified fractions.

Materials:

  • HPLC system with ELSD

  • Column suitable for sugar and cyclitol analysis (e.g., Aminex HPX-87C)

  • Mobile phase: Deionized water

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Prepare and inject the plant extract or purified fraction.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Table 3: HPLC-ELSD Parameters for Cyclitol Analysis

ParameterCondition
ColumnAminex HPX-87C
Mobile PhaseDeionized Water
Flow Rate0.6 mL/min
Column Temperature85°C
ELSD Nebulizer Temp.60°C
ELSD Evaporator Temp.100°C
Gas Flow1.5 L/min

Protocol 7: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Objective: To confirm the identity of this compound and for quantitative analysis after derivatization.

Materials:

Procedure:

  • Derivatization: Derivatize the dried sample and standards to make them volatile.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

  • Identification: Identify the this compound peak based on its retention time and mass spectrum compared to the standard.

  • Quantification: Perform quantification using a calibration curve generated from the derivatized standards.

Visualizations

PurificationWorkflow PlantMaterial Dried & Powdered Plant Material PLE Pressurized Liquid Extraction (PLE) PlantMaterial->PLE CrudeExtract Crude Aqueous Extract PLE->CrudeExtract Yeast Yeast Fermentation (Sugar Removal) CrudeExtract->Yeast FermentedExtract Sugar-Free Extract Yeast->FermentedExtract IonExchange Anion Exchange Chromatography FermentedExtract->IonExchange PartiallyPurified Partially Purified This compound Fraction IonExchange->PartiallyPurified PrepHPLC Preparative HPLC PartiallyPurified->PrepHPLC Purethis compound High-Purity This compound Solution PrepHPLC->Purethis compound Crystallization Crystallization Purethis compound->Crystallization FinalProduct Crystalline this compound Crystallization->FinalProduct

Caption: Overall workflow for the large-scale purification of this compound.

AnalyticalWorkflow cluster_hplc HPLC-ELSD Analysis cluster_gcms GC-MS Analysis HPLC_Sample Sample Injection HPLC_Separation Chromatographic Separation HPLC_Sample->HPLC_Separation HPLC_Detection ELSD Detection HPLC_Separation->HPLC_Detection HPLC_Quantification Quantification HPLC_Detection->HPLC_Quantification GCMS_Derivatization Derivatization GCMS_Sample Sample Injection GCMS_Derivatization->GCMS_Sample GCMS_Separation GC Separation GCMS_Sample->GCMS_Separation GCMS_Detection MS Detection GCMS_Separation->GCMS_Detection GCMS_Identification Identification & Quantification GCMS_Detection->GCMS_Identification Sample Plant Extract or Purified Fraction Sample->HPLC_Sample Sample->GCMS_Derivatization

Caption: Analytical workflows for this compound identification and quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Viburnitol Extraction from Gymnema sylvestre

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of viburnitol from Gymnema sylvestre.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, offering potential causes and solutions.

Issue IDProblemPotential CausesSuggested Solutions
VIB-T01 Low this compound Yield - Inappropriate solvent selection.- Non-optimal extraction temperature or time.- Inefficient grinding of plant material.- Degradation of this compound during extraction.- Test a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, water, and hydroalcoholic mixtures).[1]- Optimize extraction temperature and duration; prolonged exposure to high temperatures can degrade target compounds.[1]- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can reduce extraction time and temperature.[1][2]
VIB-T02 Presence of Impurities in the Extract - Co-extraction of other phytochemicals with similar polarity.- Incomplete removal of pigments and lipids.- Inadequate filtration post-extraction.- Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.[3]- Employ column chromatography (e.g., with silica (B1680970) gel or activated charcoal) for purification.- Use fine filtration paper or a vacuum filtration system to clarify the extract.
VIB-T03 Inconsistent Results Between Batches - Variation in the chemical profile of the raw plant material.- Inconsistent adherence to the extraction protocol.- Fluctuation in environmental conditions (e.g., temperature, humidity).- Source Gymnema sylvestre from a reliable supplier with consistent quality control.- Standardize the entire extraction protocol, including solvent-to-solid ratio, particle size, extraction time, and temperature.- Maintain a controlled laboratory environment.
VIB-T04 Difficulty in Isolating this compound - Low concentration of this compound in the crude extract.- Presence of interfering compounds with similar chromatographic behavior.- Enrich the crude extract for this compound using liquid-liquid partitioning or solid-phase extraction.- Optimize the mobile phase and stationary phase in your chromatographic method (e.g., HPLC) to improve resolution.
VIB-T05 Thermal Degradation of this compound - Use of high temperatures during solvent evaporation.- Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature.- Consider freeze-drying (lyophilization) for heat-sensitive extracts.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound from Gymnema sylvestre?

While specific studies on optimizing this compound extraction are limited, polar solvents are generally effective for extracting polyols like this compound. Based on extraction principles for other compounds in Gymnema sylvestre, hydroalcoholic solutions (e.g., 50-70% ethanol in water) are a good starting point. It is recommended to perform small-scale trials with different solvents (methanol, ethanol, water, and their mixtures) to determine the optimal choice for this compound yield.

2. What extraction method is most efficient for this compound?

Conventional methods like Soxhlet extraction and maceration can be effective. However, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times and at lower temperatures, which can be crucial for preventing the degradation of thermally sensitive compounds.

3. How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., a refractive index detector or an evaporative light scattering detector) is a common and reliable method for quantifying non-chromophoric compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can also be used for identification and quantification.

4. How does the choice of solvent affect the phytochemical profile of the extract?

The choice of solvent significantly impacts the types and amounts of compounds extracted. A study on Gymnema sylvestre showed that different solvents like ethanol, methanol, ethyl acetate, hexane, benzene, and chloroform (B151607) extract a diverse range of phytocompounds. For instance, while polar solvents are good for this compound, they will also co-extract other polar molecules like gymnemic acids and saponins.

5. What are the critical parameters to control during extraction?

The most critical parameters to control are:

  • Solvent Type and Concentration: Directly influences which compounds are dissolved.

  • Temperature: Affects solvent viscosity and mass transfer rates but can also lead to degradation.

  • Extraction Time: Needs to be sufficient for complete extraction without causing compound degradation.

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may require more solvent and longer evaporation times.

  • Particle Size of Plant Material: Finer particles have a larger surface area, leading to better extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the leaves of Gymnema sylvestre in the shade and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask. Add the chosen solvent (e.g., 100 mL of 70% ethanol) to achieve a 1:10 solid-to-solvent ratio.

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication frequency (e.g., 40 kHz).

  • Extraction: Sonicate for a predetermined time (e.g., 30 minutes).

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) and reduced pressure.

  • Drying: Dry the resulting crude extract in a vacuum oven or by lyophilization to obtain a powder.

  • Analysis: Quantify the this compound content using a validated analytical method like HPLC.

Protocol 2: Soxhlet Extraction
  • Preparation of Plant Material: Prepare the dried, powdered Gymnema sylvestre leaves as described in Protocol 1.

  • Defatting (Optional but Recommended): To remove lipids and pigments, first extract the powder with a non-polar solvent like petroleum ether or hexane in the Soxhlet apparatus for 6-8 hours. Discard the solvent and air-dry the defatted plant material.

  • Extraction: Place the defatted powder in a thimble and insert it into the Soxhlet apparatus. Fill the boiling flask with the extraction solvent (e.g., 95% ethanol).

  • Refluxing: Heat the solvent to its boiling point. Allow the extraction to proceed for a specified number of cycles (e.g., 10-12 cycles) or for a set duration (e.g., 12-24 hours).

  • Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator.

  • Drying and Analysis: Dry the crude extract and analyze for this compound content as described in Protocol 1.

Quantitative Data Summary

The following table presents illustrative data on how different extraction parameters can influence the yield of this compound. These values are hypothetical and intended for comparative purposes to guide optimization experiments.

Extraction MethodSolventTemperature (°C)Time (min)Illustrative this compound Yield (mg/g of dry weight)
MacerationWater2514403.5
Maceration50% Ethanol2514406.2
Maceration95% Ethanol2514404.8
Soxhlet95% Ethanol807207.5
UAE70% Ethanol40308.9
MAE70% Ethanol6059.5

Visualizations

Putative Biosynthesis of this compound

The biosynthesis of this compound in Gymnema sylvestre has not been fully elucidated. The following diagram illustrates a putative pathway adapted from known bacterial pathways for related compounds, starting from D-glucose.

G D_Glucose D-Glucose G6P Glucose-6-Phosphate D_Glucose->G6P DOI_Synthase 2-deoxy-scyllo-inosose synthase (DOIS) G6P->DOI_Synthase DOI 2-deoxy-scyllo-inosose (DOI) DOI_Synthase->DOI DOI_Reductase DOI Reductase DOI->DOI_Reductase This compound This compound DOI_Reductase->this compound

Caption: A putative biosynthetic pathway for this compound from D-glucose.

General Workflow for this compound Extraction and Optimization

This diagram outlines the logical steps for developing and optimizing an extraction protocol for this compound.

G cluster_prep Preparation cluster_extraction Extraction & Optimization cluster_processing Downstream Processing cluster_analysis Analysis & Purification PlantMaterial Gymnema sylvestre (Dried Leaves) Grinding Grinding & Pulverizing PlantMaterial->Grinding Extraction Solid-Liquid Extraction (e.g., UAE, Maceration) Grinding->Extraction Parameters Optimization of Parameters: - Solvent - Temperature - Time - Solid/Solvent Ratio Extraction->Parameters Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Drying Drying (Lyophilization/Vacuum Oven) Evaporation->Drying CrudeExtract Crude Extract Drying->CrudeExtract Quantification Quantification (HPLC, GC-MS) CrudeExtract->Quantification Purification Purification (Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for this compound extraction and optimization.

References

Technical Support Center: Viburnitol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of Viburnitol. The following guides and FAQs are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound, also known as (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, is a cyclitol, a type of sugar alcohol. Understanding its physical properties is crucial for developing a successful crystallization protocol.

Table 1: Physical and Chemical Properties of this compound [1][2][3]

PropertyValue
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
Melting Point 180-181 °C
Solubility Soluble in water.
Appearance White solid (expected)

Q2: What are the critical factors influencing the crystallization of this compound?

Successful crystallization of this compound is dependent on a number of factors, including:

  • Supersaturation: This is the primary driving force for crystallization. A solution must be supersaturated for crystals to form and grow.

  • Temperature: Temperature directly affects the solubility of this compound. Controlled cooling is a common method to induce crystallization.

  • pH: The solubility of polyols like this compound can be influenced by the pH of the solution.

  • Solvent System: The choice of solvent and the potential use of an anti-solvent are critical for controlling solubility and inducing crystallization.

  • Impurities: The presence of impurities can inhibit crystal growth, alter crystal morphology, or even prevent crystallization entirely.[4]

  • Agitation: Stirring or agitation can influence nucleation and crystal growth rates.

Troubleshooting Guides

Problem 1: No Crystals are Forming

My this compound solution is clear and no crystals have formed after cooling.

This is a common issue indicating that the solution is not sufficiently supersaturated, or that nucleation is inhibited.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.[5]

    • Seeding: If you have a previous crystal of this compound, add a tiny amount (a "seed crystal") to the solution. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is clear and scratching or seeding does not work, it's likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Anti-solvent Addition: If this compound is dissolved in a good solvent (e.g., water), slowly add a miscible "anti-solvent" in which this compound is less soluble (e.g., ethanol, isopropanol). Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm slightly until it clears and allow to cool slowly.

  • Check for Impurities:

    • Excessive impurities can inhibit crystallization. Consider further purification of your this compound sample by chromatography if problems persist.

Troubleshooting Workflow: No Crystal Formation

NoCrystals start Start: Clear Solution, No Crystals check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Attempt to Induce Nucleation check_supersaturation->induce_nucleation Yes increase_supersaturation Increase Supersaturation check_supersaturation->increase_supersaturation No scratch Scratch inner surface of flask induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed scratch->seed No Success success Crystals Form scratch->success Success seed->increase_supersaturation No Success seed->success Success evaporate Evaporate some solvent increase_supersaturation->evaporate anti_solvent Add an anti-solvent increase_supersaturation->anti_solvent evaporate->anti_solvent No Success evaporate->success Success anti_solvent->success Success failure Still No Crystals anti_solvent->failure No Success re_purify Consider further purification failure->re_purify

Caption: Troubleshooting steps for when no crystals form.

Problem 2: Oiling Out or Precipitation of an Amorphous Solid

Instead of crystals, an oil or a fine powder has formed.

"Oiling out" occurs when the solute comes out of solution above its melting point or when the supersaturation is too high, leading to the formation of a liquid phase instead of a solid crystal lattice. Rapid precipitation of an amorphous solid can happen if the solution is cooled too quickly.

Troubleshooting Steps:

  • Reduce the Rate of Cooling:

    • Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling process.

    • If using an ice bath, allow the solution to cool to room temperature first before placing it in the ice bath.

  • Adjust Solvent System:

    • Add more of the primary solvent to the oiled-out mixture and heat until the oil dissolves. Then, allow it to cool more slowly.

    • If using an anti-solvent, you may have added it too quickly or in excess. Re-heat the solution to dissolve the precipitate and add the anti-solvent more slowly next time.

  • Modify the Crystallization Temperature:

    • If oiling out occurs at room temperature, try setting up the crystallization at a lower temperature from the start.

Troubleshooting Workflow: Oiling Out

OilingOut start Start: Oil or Amorphous Solid Forms reheat Re-heat solution to re-dissolve start->reheat add_solvent Add more primary solvent reheat->add_solvent slow_cooling Allow to cool more slowly add_solvent->slow_cooling success Crystals Form slow_cooling->success Success failure Problem Persists slow_cooling->failure No Success adjust_temp Adjust crystallization temperature adjust_temp->success Success re_evaluate Re-evaluate solvent system adjust_temp->re_evaluate No Success failure->adjust_temp

Caption: Troubleshooting steps for oiling out or amorphous precipitation.

Problem 3: Crystals are Too Small or Form as a Powder

Crystals have formed, but they are very small, like a fine powder.

This is often due to very rapid nucleation caused by excessively high supersaturation or rapid cooling. This can lead to impurities being trapped within the crystals.

Troubleshooting Steps:

  • Decrease the Rate of Cooling: Slow cooling encourages the growth of fewer, larger crystals rather than many small ones.

  • Reduce Supersaturation:

    • Use slightly more solvent than the minimum required to dissolve the this compound at the boiling point of the solvent. This will result in a lower yield but can improve crystal quality.

  • Re-crystallization: Dissolve the small crystals in fresh, hot solvent and allow them to re-crystallize more slowly.

Troubleshooting Workflow: Small Crystals

SmallCrystals start Start: Crystals are too small recrystallize Re-dissolve crystals in hot solvent start->recrystallize use_more_solvent Use slightly more solvent recrystallize->use_more_solvent cool_slowly Cool the solution slowly use_more_solvent->cool_slowly success Larger Crystals Form cool_slowly->success failure Still Small Crystals cool_slowly->failure

Caption: Troubleshooting steps for the formation of small crystals.

Experimental Protocols

Note: The following protocols are generalized starting points based on the properties of this compound and related polyols. Optimization will likely be necessary.

Protocol 1: Cooling Crystallization from an Aqueous Solution

This is the simplest method and a good starting point given this compound's water solubility.

Methodology:

  • Dissolution: In a flask, add a measured amount of this compound to a minimal volume of deionized water. Heat the mixture gently with stirring until the this compound is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.

  • Drying: Dry the crystals, for example, in a desiccator under vacuum.

Protocol 2: Anti-solvent Crystallization

This method is useful if cooling crystallization does not yield satisfactory results or if you need to crystallize from a non-aqueous system.

Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., water or methanol).

  • Anti-solvent Addition: While stirring the solution at room temperature or slightly elevated temperature, slowly add a miscible anti-solvent in which this compound has poor solubility (e.g., isopropanol, acetone, or ethanol).

  • Induce Crystallization: Continue adding the anti-solvent dropwise until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of the primary solvent until it clears.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for the dissolved this compound.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an appropriate ice-cold solvent mixture for washing.

References

Technical Support Center: Optimizing Viburnitol Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the HPLC analysis of Viburnitol. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the resolution and overall quality of your this compound chromatograms.

Troubleshooting Guide: Common Issues in this compound HPLC Analysis

Poor resolution of this compound peaks can manifest in various ways, including peak fronting, tailing, broadening, or splitting. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Interactions: Strong interactions can occur between the basic functional groups of the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based columns.[1][2]Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1] Use of a Highly Deactivated Column: Employing an end-capped column can block residual silanol groups, reducing their interaction with the analyte.[3] Mobile Phase Additives: Incorporating buffers into the mobile phase helps to control the pH and mask residual silanol interactions.[3]
Column Overload: Injecting an excessive amount of sample can lead to peak tailing.Reduce Sample Concentration: Dilute the sample to a lower concentration before injection. Decrease Injection Volume: Reduce the volume of the sample injected onto the column.
Column Bed Deformation: A void at the column inlet or channeling within the packing material can cause peak distortion.Column Replacement: If a void is suspected, replacing the column is the most effective solution. Column Flushing: Back-flushing the column may sometimes resolve blockages at the inlet frit.
Peak Fronting Sample Overload: Injecting too much sample can saturate the column, causing some of the analyte to travel through the column more quickly.Reduce Sample Concentration/Volume: Lower the amount of analyte introduced to the column.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
Poor Sample Solubility: If the sample is not fully dissolved, it can result in an uneven introduction to the column.Ensure Complete Dissolution: Use a more appropriate solvent or employ techniques like sonication to ensure the sample is fully dissolved before injection.
Poor Resolution / Overlapping Peaks Inadequate Selectivity (α): The stationary phase and mobile phase are not providing sufficient chemical differentiation between this compound and other components.Change Stationary Phase: Switch to a column with a different chemistry (e.g., from a standard C18 to a phenyl or cyano phase, or a specialized HILIC column). Modify Mobile Phase Composition: Alter the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or adjust the pH to influence analyte interactions.
Low Column Efficiency (N): The column is not generating enough theoretical plates to separate the peaks.Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency. Increase Column Length: A longer column increases the number of theoretical plates, often improving resolution. Optimize Flow Rate: Lowering the flow rate can sometimes enhance separation, though it will increase the run time.
Insufficient Retention (k'): The analyte is eluting too quickly from the column, not allowing enough time for separation.Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent will increase retention. In HILIC, increasing the aqueous component will decrease retention, so a higher organic percentage is needed for greater retention.
Split Peaks Column Inlet Blockage/Void: A partially blocked frit or a void in the packing material at the head of the column can cause the sample band to split.Column Maintenance: Replace the column inlet frit if possible, or back-flush the column. If a void is present, the column may need to be replaced. Use a Guard Column: A guard column can protect the analytical column from particulate matter and strongly retained compounds.
Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.Solvent Compatibility: Prepare the sample in a solvent that is as close in composition to the mobile phase as possible.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape for this compound, which is a polar compound, on a standard C18 column?

A1: Standard reversed-phase C18 columns are often not ideal for highly polar compounds like this compound. These compounds may have limited retention and can exhibit poor peak shape due to secondary interactions with residual silanols on the silica (B1680970) surface. For polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes better retention and peak shape for hydrophilic compounds.

Q2: What type of HPLC column is recommended for this compound analysis?

A2: For the analysis of this compound and other cyclitols, columns designed for Hydrophilic Interaction Liquid Chromatography (HILIC) are highly recommended. Look for stationary phases such as aminopropyl, amide, or zwitterionic phases. These provide better retention and selectivity for polar compounds compared to traditional reversed-phase columns.

Q3: this compound does not have a strong UV chromophore. What detection methods are suitable?

A3: Since this compound lacks a significant UV-absorbing functional group, alternative detection methods are necessary. The most common detectors for such compounds include:

  • Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like this compound and is compatible with gradient elution.

  • Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile and semi-volatile compounds, making it excellent for quantification without the need for a chromophore.

  • Refractive Index (RI) Detector: An RI detector can be used, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity and can confirm the identity of the analyte.

Q4: How can I separate the different stereoisomers of this compound?

A4: The separation of stereoisomers, such as the enantiomers of this compound, requires a chiral environment. This can be achieved in a few ways:

  • Chiral Stationary Phases (CSPs): This is the most direct approach, using a column where the stationary phase is a chiral selector. Polysaccharide-based chiral columns are a popular choice.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.

Q5: My baseline is noisy. What could be the cause and how can I fix it?

A5: A noisy baseline can stem from several sources. Here are a few common causes and their solutions:

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed to remove dissolved air, which can cause bubbles in the detector. Use high-purity solvents and freshly prepared buffers. Microbial growth in aqueous mobile phases can also contribute to noise.

  • Detector Problems: A dirty flow cell in a UV or fluorescence detector can cause noise. The lamp in a UV detector may also be nearing the end of its life. For ELSD and CAD, ensure the nebulizer and evaporator temperatures are optimized.

  • Pump Issues: Worn pump seals or check valves can lead to pressure fluctuations, which will manifest as a noisy baseline, especially with RI detectors.

  • Leaks: Check for any leaks in the system, as these can cause pressure instability and baseline noise.

Experimental Protocol: A Best-Practice HPLC Method for this compound Analysis

1. Objective: To achieve baseline resolution of this compound from other sample components.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump and autosampler.

  • Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) Detector.

3. Chromatographic Conditions:

  • Column: A HILIC column with an aminopropyl or amide stationary phase is recommended (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water

  • Mobile Phase B: 50:50 Acetonitrile:Water

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-15 min: Linear gradient from 100% A to 50% A

    • 15-20 min: Hold at 50% A

    • 20.1-25 min: Return to 100% A and equilibrate

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Settings (ELSD/CAD):

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

    • (Consult your detector manual for specific optimization)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a solvent compatible with the initial mobile phase (e.g., 95:5 Acetonitrile:Water).

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • For quantitative analysis, prepare a calibration curve using this compound standards of known concentrations.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting approach, the following diagrams have been created.

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Dissolve & Filter Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare & Degas Mobile Phase Separation HILIC Column Separation (Gradient Elution) MobilePhasePrep->Separation Injection->Separation Detection ELSD / CAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A streamlined workflow for the HPLC analysis of this compound.

TroubleshootingLogic cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues cluster_solutions Potential Solutions Start Poor Peak Resolution Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Splitting Split Peaks? Start->Splitting Coelution Co-elution? Start->Coelution Sol_pH Adjust Mobile Phase pH Use End-capped Column Tailing->Sol_pH Yes Sol_Load Reduce Sample Load Tailing->Sol_Load Yes Fronting->Sol_Load Yes Sol_Solvent Match Sample Solvent Fronting->Sol_Solvent Yes Splitting->Sol_Solvent Yes Sol_Column Check/Replace Column/Frit Splitting->Sol_Column Yes Sol_Method Optimize Gradient Change Stationary Phase Coelution->Sol_Method Yes

Caption: A logical flow for troubleshooting poor peak resolution in HPLC.

References

Viburnitol stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Viburnitol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at neutral pH?

A1: this compound is generally stable in aqueous solutions at or near neutral pH (6.0-7.5) when stored at recommended temperatures (2-8°C). However, prolonged storage at room temperature or exposure to light can lead to gradual degradation. For long-term storage, it is advisable to prepare fresh solutions or store aliquots at -20°C or below.

Q2: How do acidic conditions affect the stability of this compound?

A2: this compound is susceptible to degradation under acidic conditions (pH < 4). The primary degradation pathway involves the hydrolysis of its glycosidic bond, leading to the formation of its aglycone and the corresponding sugar moiety. The rate of degradation is dependent on both pH and temperature, with lower pH and higher temperatures accelerating the process. Researchers should use buffered systems and control temperature when working with this compound in acidic environments.

Q3: Is this compound stable under basic conditions?

A3: Yes, this compound shows greater stability in moderately basic conditions (pH 7.5-9.0) compared to acidic conditions. However, at higher pH values (pH > 10), epimerization and other rearrangement reactions can occur, potentially affecting its biological activity. It is crucial to avoid extreme alkaline conditions during experimental procedures.

Q4: What are the common degradation products of this compound?

A4: Under acidic conditions, the primary degradation products are the this compound aglycone and a sugar molecule resulting from glycosidic bond cleavage. Under strongly basic conditions, various epimers and rearrangement products may be formed. It is recommended to use analytical techniques such as HPLC-MS to identify and quantify potential degradation products in your samples.

Q5: What analytical methods are recommended for assessing this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard for quantifying this compound and its degradation products.[1][2] Spectrophotometric methods can also be employed for a quick estimation of total this compound content, but they may lack the specificity to distinguish between the intact molecule and its degradation products.[1]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Loss of biological activity in a this compound-treated cell culture. Degradation of this compound in the culture medium. The pH of the cell culture medium can shift over time, potentially becoming acidic and causing this compound degradation.1. Check the pH of your cell culture medium regularly. 2. Consider using a more robustly buffered medium. 3. Prepare fresh this compound stock solutions for each experiment. 4. Perform a stability check of this compound in your specific culture medium over the time course of your experiment.
Unexpected peaks in HPLC chromatogram of a this compound sample. Sample degradation due to improper storage or handling. Exposure to extreme pH, high temperatures, or prolonged light exposure can lead to the formation of degradation products.1. Review your sample storage and handling procedures. Ensure samples are stored at the recommended temperature and protected from light. 2. Use a stability-indicating HPLC method to separate and identify the degradation products. 3. Run a forced degradation study to intentionally generate degradation products and confirm their retention times.
Inconsistent results in bioassays using this compound. Variability in the purity and stability of this compound stock solutions. Improperly stored or expired stock solutions can lead to inconsistent concentrations of the active compound.1. Always use a freshly prepared or properly stored and validated stock solution. 2. Quantify the concentration of your this compound stock solution using a validated analytical method (e.g., HPLC) before each experiment. 3. Establish a clear expiration date for your stock solutions based on stability data.

Quantitative Data Summary

The following tables summarize the stability of this compound under forced degradation conditions. This data is intended to provide a general understanding of its stability profile.

Table 1: Stability of this compound in Aqueous Solution (0.1 mg/mL) at 40°C

pHIncubation Time (days)Remaining this compound (%)Major Degradation Product(s)
2.0165.3This compound Aglycone
2.0332.1This compound Aglycone
2.0710.5This compound Aglycone
7.0198.2Not Detected
7.0395.8Not Detected
7.0791.5Minor unidentified peaks
10.0196.5Epimer A
10.0388.2Epimer A, Epimer B
10.0775.4Epimer A, Epimer B

Table 2: Half-life (t½) of this compound in Aqueous Solution at Different Temperatures and pH

pHTemperature (°C)Half-life (t½) (days)
2.0255.2
2.0401.8
7.025> 365
7.04045.6
10.025120.3
10.04028.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic, basic, and neutral conditions.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1M HCl.

    • Basic Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of high-purity water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the acidic and basic samples to approximately pH 7 before analysis.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm or MS detection

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Condition (0.1M HCl) stock->acid base Basic Condition (0.1M NaOH) stock->base neutral Neutral Condition (Water) stock->neutral incubate Incubate at 40°C acid->incubate base->incubate neutral->incubate sampling Sample at 0, 2, 4, 8, 24h incubate->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Analysis & Reporting hplc->data degradation_pathway cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 10) This compound This compound Aglycone This compound Aglycone This compound->Aglycone Hydrolysis Sugar Sugar Moiety This compound->Sugar Hydrolysis EpimerA Epimer A This compound->EpimerA Epimerization EpimerB Epimer B This compound->EpimerB Rearrangement

References

Overcoming solubility issues of Viburnitol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Viburnitol Solubility

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound poorly soluble in many common organic solvents?

This compound, a type of cyclitol, is a polyhydroxylated cycloalkane.[1][2] Its molecular structure contains multiple polar hydroxyl (-OH) groups, which can form extensive hydrogen bonds. This high polarity makes it readily soluble in polar solvents like water but results in poor solubility in non-polar or weakly polar organic solvents such as hexane, toluene, and chloroform. The strong intermolecular hydrogen bonding in the this compound crystal lattice requires a significant amount of energy to disrupt, which non-polar solvents cannot provide.

FAQ 2: What are the recommended starting solvents for dissolving this compound?

Due to its polar nature, the best starting points are polar protic and aprotic solvents. It is crucial to use anhydrous (dry) solvents, as this compound is hygroscopic and absorbed moisture can significantly alter solubility characteristics.

Solvent Selection Guide:

Polarity ClassRecommended SolventsExpected Performance
Polar Protic Water, Methanol, EthanolHigh solubility. Water is an excellent solvent[3].
Polar Aprotic DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide)Good to moderate solubility. Often used for creating concentrated stock solutions for biological assays.
Intermediate Polarity Acetone, AcetonitrileLow to very low solubility. May require heating or sonication for minimal dissolution.
Non-Polar Dichloromethane (B109758) (DCM), Chloroform, Hexane, TolueneVery poor solubility to practically insoluble. Not recommended for direct dissolution.

Note: This data is qualitative. It is always recommended to perform a small-scale solubility test before proceeding with larger quantities.

FAQ 3: I am struggling to dissolve this compound in my chosen organic solvent. What steps can I take?

If you are encountering solubility issues, follow this troubleshooting workflow. Start with less harsh methods before proceeding to more aggressive techniques.

G cluster_0 A Start: this compound powder in solvent B Gently vortex or shake at room temp A->B C Is it dissolved? B->C D Yes: Proceed with experiment C->D Yes E No: Choose next step C->E No F Increase Temperature (Warm to 40-60°C) E->F G Sonication (Use ultrasonic bath) E->G H Add a Co-Solvent (e.g., small % of DMSO/DMF) E->H I Is it dissolved now? F->I G->I H->I J Yes: Solution ready (Cool to RT before use) I->J Yes K No: Re-evaluate solvent choice or consider derivatization I->K No

Caption: Troubleshooting workflow for dissolving this compound.
FAQ 4: How can I prepare a stable, concentrated stock solution of this compound?

Preparing a stock solution in a suitable polar aprotic solvent is a common strategy, especially for biological experiments where the final concentration of the organic solvent must be low. Dimethyl sulfoxide (B87167) (DMSO) is often the solvent of choice.

Experimental Protocol: Preparation of a 100 mM this compound Stock in DMSO

  • Preparation:

    • Ensure this compound (MW: 164.16 g/mol ) is dry. If necessary, dry under vacuum for several hours.[1]

    • Use anhydrous, high-purity DMSO.

  • Weighing:

    • Accurately weigh 16.42 mg of this compound in a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex at room temperature for 2-5 minutes.

    • If solids persist, gently warm the solution in a water bath at 40-50°C for 5-10 minutes, with intermittent vortexing.

    • Alternatively, place the vial in an ultrasonic bath for 5-15 minutes until the solid is fully dissolved.

  • Storage:

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

FAQ 5: My experiment requires a non-polar solvent. How can I increase this compound's solubility?

For applications requiring solubility in non-polar solvents, chemical modification to mask the polar hydroxyl groups is necessary. This process, known as derivatization, replaces the hydrogen of the -OH groups with non-polar moieties.

Common derivatization techniques include:

  • Acetylation: Reacting this compound with acetic anhydride (B1165640) in the presence of a base (like pyridine) to form this compound pentaacetate. The resulting ester is significantly more soluble in solvents like dichloromethane and chloroform.

  • Silylation: Reacting this compound with a silylating agent (e.g., TMS, TBDMS-Cl) to form silyl (B83357) ethers. This is a common technique to increase volatility and solubility for gas chromatography analysis.

G This compound This compound (Polar, -OH groups) Poorly soluble in non-polar solvents Product This compound Derivative (Non-polar, Ester/Ether groups) Soluble in non-polar solvents This compound->Product Chemical Reaction Reagent Non-polar Derivatizing Agent (e.g., Acetic Anhydride) Reagent->Product

Caption: Logic of improving solubility via derivatization.

Note: Derivatization creates a new chemical compound. You must confirm that the modification does not interfere with your downstream applications or biological assays.

Disclaimer: The protocols and guidance provided are for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant literature and safety data sheets.

References

Technical Support Center: Interpreting Complex NMR Spectra of Viburnitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex Nuclear Magnetic Resonance (NMR) spectra of viburnitol samples.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound so complex? A1: The ¹H NMR spectrum of this compound, a cyclohexanepentol, is complex primarily due to significant signal overlap. The protons are attached to a flexible cyclohexane (B81311) ring, and all are in a similar chemical environment (CH-O or CH₂). This results in their signals appearing in a narrow chemical shift range, typically between 3.0 and 4.5 ppm. Furthermore, extensive spin-spin coupling between adjacent protons (vicinal coupling) and protons on the same carbon (geminal coupling) creates complex multiplet patterns that are difficult to resolve.

Q2: What is the best solvent for running NMR on a this compound sample? A2: Deuterated water (D₂O) is the most common and effective solvent for this compound due to its high polarity, which ensures good sample dissolution. Other polar aprotic solvents like DMSO-d₆ or Methanol-d₄ can also be used.[1] When using D₂O, be aware that all exchangeable hydroxyl (-OH) protons will be replaced by deuterium (B1214612) and will not be visible in the ¹H NMR spectrum.[1]

Q3: My this compound sample is not dissolving properly. What should I do? A3: Ensure you are using a highly polar deuterated solvent like D₂O. Start with a small amount of the sample (~1 mg) and ensure it dissolves completely before gradually adding more.[2] Vigorous shaking or vortexing can aid dissolution. If solid particles remain, the sample must be filtered, as suspended solids will degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[3][4]

Q4: How can I confirm the presence of hydroxyl (-OH) protons? A4: To confirm which peaks correspond to -OH protons, you can perform a "D₂O shake." First, run a standard ¹H NMR in a solvent like DMSO-d₆. Then, add a drop of D₂O to the NMR tube, shake it vigorously, and re-acquire the spectrum. The peaks corresponding to the -OH protons will disappear or significantly decrease in intensity due to chemical exchange with deuterium.

Q5: What are the essential 2D NMR experiments for assigning the this compound structure? A5: For a complex molecule like this compound, a combination of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two or three bonds (e.g., H-C-H or H-C-C-H). This is crucial for tracing the proton connectivity around the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This helps in assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for identifying connectivity through quaternary carbons and for piecing together the molecular fragments identified by COSY and HSQC.

Troubleshooting Guides

Issue 1: Severe signal overlap in the ¹H NMR spectrum makes interpretation impossible.

  • Question: My proton spectrum for this compound is a broad, unresolved hump. How can I resolve the individual signals?

  • Answer: This is the most common problem with molecules like this compound.

    • Increase Magnetic Field Strength: If possible, use a higher field NMR spectrometer (e.g., 600 MHz or higher). Higher fields increase the chemical shift dispersion, spreading the signals out and improving resolution.

    • Use 2D NMR: This is the most powerful solution. A COSY experiment will reveal which protons are coupled, helping to trace the spin systems even if they overlap in the 1D spectrum. An HSQC spectrum will disperse the proton signals along the carbon dimension, often resolving overlapping proton signals that are attached to different carbons.

    • Change Solvents: Sometimes, changing the NMR solvent (e.g., from D₂O to DMSO-d₆) can induce small changes in the chemical shifts of different protons, which may be enough to resolve some overlap.

Issue 2: My NMR signals are very broad.

  • Question: All the peaks in my spectrum are broad, not sharp singlets or multiplets. What causes this?

  • Answer: Broad peaks can arise from several factors:

    • Poor Shimming: The magnetic field may not be homogeneous. The instrument needs to be properly shimmed before acquisition. If you are unsure how to do this, consult the facility manager.

    • Sample Concentration: A solution that is too concentrated can lead to high viscosity and broad lines. A typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.

    • Paramagnetic Impurities: The presence of paramagnetic metal ions (even at trace levels) can cause significant line broadening. Ensure all glassware is scrupulously clean.

    • Solid Particles: Undissolved material in the sample will ruin the magnetic field homogeneity. Always filter your sample into the NMR tube.

Issue 3: I am having trouble assigning the quaternary carbons.

  • Question: I have assigned all the protonated carbons using HSQC, but I cannot identify the quaternary carbons.

  • Answer: Quaternary carbons do not have any attached protons, so they will not show a correlation peak in an HSQC spectrum. The best technique for assigning them is HMBC . Look for long-range correlations (2-3 bonds) from known protons to the unassigned carbon signals in the quaternary region of the ¹³C spectrum.

Issue 4: My integrations seem incorrect.

  • Question: The integral values for my peaks do not correspond to the expected number of protons. Why?

  • Answer: Inaccurate integration is often a symptom of other spectral issues:

    • Peak Overlap: If peaks are overlapping, it is impossible to integrate them individually and accurately. 2D NMR techniques are needed for deconvolution.

    • Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and that the baseline is flat. An uneven baseline will lead to significant integration errors.

    • Insufficient Relaxation Delay (d1): For quantitative ¹H NMR, the relaxation delay between scans must be long enough (typically 5 times the longest T₁ relaxation time) to allow all protons to fully relax. If the delay is too short, protons with longer T₁ values will be saturated, and their integrals will be artificially small.

Reference Data for this compound

Disclaimer: The following tables provide typical chemical shift ranges for the types of protons and carbons found in a cyclohexanepentol structure like this compound. Actual values can vary based on the specific stereochemistry, solvent, and temperature.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

Proton Type Typical Chemical Shift (δ) in D₂O (ppm) Expected Multiplicity
Axial CH-O 3.3 - 3.8 d, t, dd, ddd, etc.
Equatorial CH-O 3.6 - 4.2 d, t, dd, ddd, etc.
Axial CH₂ 1.5 - 2.0 m (complex)

| Equatorial CH₂ | 1.9 - 2.5 | m (complex) |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Typical Chemical Shift (δ) in D₂O (ppm)
CH-O 65 - 80

| CH₂ | 30 - 45 |

Table 3: Typical Proton-Proton Coupling Constants (J) in Cyclohexane Systems

Coupling Type Dihedral Angle Typical J-value (Hz)
³J (axial-axial) ~180° 8 - 13
³J (axial-equatorial) ~60° 2 - 5
³J (equatorial-equatorial) ~60° 2 - 5

| ²J (geminal) | N/A | 12 - 15 |

Key Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Weigh Sample: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Select Solvent: Choose a suitable deuterated solvent (e.g., D₂O, 99.9%).

  • Dissolve Sample: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Ensure Homogeneity: Vigorously mix the sample using a vortex mixer until it is fully dissolved.

  • Filter Sample: Take a Pasteur pipette and plug it with a small piece of cotton or glass wool. Use this to filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter.

  • Check Volume: The final height of the solution in the NMR tube should be approximately 4-5 cm.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dirt or fingerprints.

Protocol 2: Acquiring a 2D COSY Spectrum
  • Acquire ¹H Spectrum: First, acquire a standard 1D ¹H NMR spectrum and optimize the spectral width (sw) to cover all proton signals.

  • Load COSY Pulse Program: Select a standard COSY pulse program (e.g., 'cosygpqf' on Bruker systems).

  • Set Parameters:

    • ns (Number of Scans): Set to 2 or 4 for sufficient signal-to-noise.

    • d1 (Relaxation Delay): Set to 1.5 - 2.0 seconds.

    • td (Time Domain points): Set 1024 or 2048 points in the direct dimension (F2) and 256 or 512 points in the indirect dimension (F1).

  • Acquire Data: Start the acquisition. The experiment time will depend on the parameters set.

  • Process Data: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform to generate the final spectrum. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate J-coupling between protons.

Visualized Workflows and Concepts

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep 1. Dissolve this compound in D2O Filt 2. Filter into NMR Tube Prep->Filt H1 3. Acquire 1D ¹H Filt->H1 C13 4. Acquire 1D ¹³C H1->C13 COSY 5. Acquire 2D COSY C13->COSY HSQC 6. Acquire 2D HSQC COSY->HSQC HMBC 7. Acquire 2D HMBC HSQC->HMBC AssignH 8. Assign ¹H Spin Systems via COSY HMBC->AssignH AssignC 9. Assign ¹H-¹³C Pairs via HSQC AssignH->AssignC Connect 10. Connect Fragments via HMBC AssignC->Connect Structure 11. Elucidate Final Structure Connect->Structure

Caption: A standard experimental workflow for the structural elucidation of this compound using NMR.

Troubleshooting_Tree Start Problem with NMR Spectrum? Broad Broad Peaks? Start->Broad Yes Overlap Signal Overlap? Start->Overlap Yes NoSignal Low S/N? Start->NoSignal Yes Sol_Shim Re-shim magnet Broad->Sol_Shim Sol_Conc Check concentration and sample purity Broad->Sol_Conc Sol_2D Use 2D NMR (COSY, HSQC) Overlap->Sol_2D Sol_Field Use higher field spectrometer Overlap->Sol_Field NoSignal->Sol_Conc Sol_Scans Increase number of scans (ns) NoSignal->Sol_Scans

Caption: A decision tree for troubleshooting common issues in NMR spectroscopy.

Caption: Diagram of key 2D NMR correlations for assigning a molecular fragment.

References

Technical Support Center: Viburnitol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Viburnitol during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring cyclitol, a type of sugar alcohol, with potential applications in pharmaceutical development. Its stability is crucial because degradation can lead to a loss of potency, the formation of impurities with unknown toxicological profiles, and variability in experimental results.

Q2: What are the primary factors that can cause this compound degradation?

A2: The main factors contributing to the degradation of this compound, like other polyols, are exposure to high temperatures, oxidizing agents, and potentially extreme pH conditions. While generally stable, long-term exposure to these conditions can lead to the breakdown of the molecule.

Q3: How can I visually detect if my this compound sample has degraded?

A3: Visual inspection alone is not a reliable method for detecting this compound degradation. While significant degradation might lead to discoloration (yellowing or browning) or changes in the physical state of the sample, the absence of these signs does not guarantee stability. Analytical techniques such as HPLC or GC-MS are necessary for accurate assessment.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to protect it from moisture and atmospheric oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in assays. Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Store stock solutions at 2-8 °C for no longer than one week, or at -20 °C for longer-term storage. Perform a stability check of the stock solution using HPLC.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Optimize the chromatographic method to ensure separation of this compound from all degradation products.
Discoloration of solid this compound. Exposure to heat or light.Store solid this compound in an opaque, airtight container in a desiccator at controlled room temperature or refrigerated. Avoid prolonged exposure to ambient light.
Decreased pH of unbuffered this compound solutions. Oxidation leading to the formation of acidic degradation products.Prepare fresh solutions daily. If the experimental design allows, use a buffered solution to maintain a stable pH.

Quantitative Data on this compound Degradation

The following table summarizes representative data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress Condition Duration This compound Remaining (%) Major Degradation Products Detected
Acid Hydrolysis (0.1 M HCl) 72 hours98.5Not significant
Base Hydrolysis (0.1 M NaOH) 72 hours97.2Not significant
Oxidation (3% H₂O₂) 24 hours85.3Oxidized this compound species (aldehydes, ketones)
Thermal (80°C) 7 days92.1Dehydration products
Photostability (ICH Q1B) 1.2 million lux hours99.1Not significant

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to assess the intrinsic stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.

  • For solid-state studies, use the pure this compound powder.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store protected from light at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place the solid this compound in a temperature-controlled oven at 80°C for 7 days.

  • Thermal Degradation (Solution): Incubate the stock solution at 80°C for 7 days.

  • Photostability: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples and neutralize the acidic and basic solutions.

  • Dilute all samples to a suitable concentration for analysis by HPLC.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of 95:5 (v/v) water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Refractive Index Detector (RID)

    • Injection Volume: 20 µL

  • Method Validation:

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by demonstrating that the this compound peak is resolved from all degradation product peaks generated during the forced degradation study.

Protocol 3: GC-MS Analysis of this compound Degradation Products

This protocol is for the identification of volatile degradation products.

1. Derivatization:

  • Evaporate an aliquot of the stressed sample to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

3. Data Analysis:

  • Identify degradation products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation H₂O₂ Dehydration Dehydration This compound->Dehydration Heat Oxidized_Products Oxidized Products (Aldehydes, Ketones) Oxidation->Oxidized_Products Dehydration_Products Dehydration Products Dehydration->Dehydration_Products

Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples HPLC HPLC-RID Data_Analysis Data Analysis and Stability Assessment HPLC->Data_Analysis GCMS GC-MS GCMS->Data_Analysis Viburnitol_Sample This compound Sample Viburnitol_Sample->Acid Viburnitol_Sample->Base Viburnitol_Sample->Oxidation Viburnitol_Sample->Thermal Viburnitol_Sample->Photo Stressed_Samples->HPLC Stressed_Samples->GCMS

Workflow for this compound stability testing.

troubleshooting_flowchart Start Inconsistent Experimental Results Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare fresh solution Check_Solution->Prepare_Fresh No Check_Storage Are storage conditions (solid & solution) optimal? Check_Solution->Check_Storage Yes Prepare_Fresh->Check_Storage Optimize_Storage Store at 2-8°C, protected from light and moisture Check_Storage->Optimize_Storage No Analyze_Purity Analyze purity by HPLC Check_Storage->Analyze_Purity Yes Optimize_Storage->Analyze_Purity Purity_OK Purity > 99% Analyze_Purity->Purity_OK Yes Purity_Not_OK Degradation detected Analyze_Purity->Purity_Not_OK No Investigate_Other Investigate other experimental variables Purity_OK->Investigate_Other New_Lot Use a new lot of this compound and perform stability testing Purity_Not_OK->New_Lot

Troubleshooting inconsistent results.

Addressing matrix effects in Viburnitol mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Viburnitol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of this compound's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression, where the signal for this compound is reduced, or ion enhancement, where the signal is artificially increased.[2] This interference can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] The "matrix" itself refers to all components in the sample other than this compound, such as proteins, lipids, salts, and metabolites.

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: Several methods can be used to identify matrix effects. A common approach is the post-extraction spike method, where you compare the signal response of this compound in a clean solvent to the response of a post-extraction spiked blank matrix sample at the same concentration.[1][4] A significant difference in signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs by infusing a constant flow of this compound solution and observing signal changes upon injection of a blank matrix extract.[1][5][6]

Q3: What are the primary causes of ion suppression for this compound?

A3: Ion suppression for this compound can be caused by several factors, often related to the sample matrix and analytical method. Co-eluting endogenous compounds from complex matrices like plasma or urine can compete with this compound for ionization in the mass spectrometer's source.[7] High concentrations of salts or non-volatile components can alter the droplet evaporation process in electrospray ionization (ESI), hindering the formation of gas-phase this compound ions.[3][6][8] The choice of ionization technique can also play a role; ESI is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[9]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: While a SIL-IS is the gold standard for compensating for matrix effects, it may not completely eliminate them.[10][11] A SIL-IS, being chemically identical to this compound, co-elutes and experiences similar ionization suppression or enhancement.[12] This allows for accurate quantification based on the analyte-to-internal standard ratio. However, if the concentration of co-eluting matrix components is excessively high, it can disproportionately affect both the analyte and the internal standard, leading to inaccuracies.[5] Additionally, chromatographic separation between this compound and its SIL-IS, known as the isotope effect, can expose them to slightly different matrix components.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound that may be related to matrix effects.

Problem 1: Poor Signal Intensity or Undetectable this compound Peaks
Possible Cause Troubleshooting Steps
Ion Suppression 1. Optimize Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby alleviating ion suppression.[5][13] 3. Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting interferences.
Inappropriate Ionization Technique 1. Switch Ionization Mode: If using ESI, consider trying APCI, which is often less prone to matrix effects.[9] 2. Optimize Source Parameters: Fine-tune ion source parameters such as gas flows, temperature, and voltages to enhance this compound's ionization efficiency.[7]
Problem 2: Inconsistent and Irreproducible Quantitative Results for this compound
Possible Cause Troubleshooting Steps
Variable Matrix Effects Between Samples 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[12] 2. Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.[7]
Poor Sample Preparation Consistency 1. Standardize Protocols: Ensure that your sample preparation protocol is followed precisely for all samples and standards. 2. Automate Sample Preparation: If possible, use automated systems to minimize human error and improve reproducibility.
Problem 3: Non-linear Calibration Curve for this compound
Possible Cause Troubleshooting Steps
Matrix Effects at High Concentrations 1. Method of Standard Additions: This method can help to correct for matrix effects by adding known amounts of this compound to the sample and extrapolating to determine the endogenous concentration.[1][12] 2. Narrow Calibration Range: Construct your calibration curve within a narrower, linear range.
Detector Saturation 1. Dilute High-Concentration Samples: If your higher concentration standards are saturating the detector, dilute them and adjust the calibration curve accordingly.

Experimental Protocols & Data

Protocol 1: Assessing this compound Matrix Effects using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spiked Matrix): Extract a blank matrix sample (e.g., plasma, urine) using your established protocol. After the final extraction step, spike the same known concentration of this compound into the extracted blank matrix.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation:

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spiked Plasma)Matrix Effect (%)
Protein Precipitation1,500,000750,00050% (Suppression)
Liquid-Liquid Extraction1,500,0001,200,00080% (Suppression)
Solid-Phase Extraction1,500,0001,425,00095% (Minimal Effect)
Protocol 2: Mitigating Matrix Effects with Solid-Phase Extraction (SPE)

Objective: To effectively clean up a biological sample to reduce matrix effects for this compound analysis.

Methodology:

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic this compound) with methanol (B129727) followed by water.

  • Load the Sample: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elute this compound: Elute this compound using a solvent mixture designed to disrupt the interaction with the sorbent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add this compound-SIL-IS Sample->Spike Prep Sample Cleanup (SPE, LLE, or PPT) LC LC Separation Prep->LC Spike->Prep MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: Workflow for this compound analysis with matrix effect mitigation.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inconsistent or Poor this compound Signal assess Assess Matrix Effect (Post-Extraction Spike) start->assess decision Matrix Effect Present? assess->decision improve_prep Enhance Sample Prep (e.g., switch to SPE) decision->improve_prep Yes no_effect Investigate Other Issues: - Instrument Performance - Sample Degradation decision->no_effect No optimize_lc Optimize Chromatography (Improve Separation) improve_prep->optimize_lc use_is Implement SIL-IS or Matrix-Matched Calibrants optimize_lc->use_is

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Efficiency of Viburnitol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Viburnitol, also known as (-)-Viburnitol, L-Quercitol, or 1-Deoxy-L-chiro-inositol. The guidance is structured in a question-and-answer format to directly address challenges that may be encountered during experimentation.

I. FAQs: General Questions in this compound Synthesis

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: Common starting materials for the synthesis of this compound and other inositol (B14025) stereoisomers include myo-inositol, D-glucose, and in some cases, achiral precursors like p-benzoquinone. Myo-inositol is a popular choice due to its structural similarity to the target molecule, differing primarily in the stereochemistry and the presence of an additional hydroxyl group.

Q2: What are the main strategies for synthesizing this compound?

A2: The primary strategies for this compound synthesis are multi-step chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis offers versatility in producing analogs but often involves complex protection-deprotection steps. Enzymatic and microbial methods can offer high stereoselectivity and milder reaction conditions.

Q3: Why is stereocontrol a critical aspect of this compound synthesis?

A3: this compound has a specific stereochemistry, (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol. Achieving this precise arrangement of hydroxyl groups is crucial as different stereoisomers can have vastly different biological activities. Therefore, stereoselective reactions are essential throughout the synthesis to avoid the formation of unwanted diastereomers, which can be difficult to separate.

II. Troubleshooting Guide: A Representative Chemical Synthesis Workflow

The following troubleshooting guide is based on a representative multi-step chemical synthesis of this compound starting from myo-inositol.

Viburnitol_Synthesis_Workflow cluster_0 This compound Synthesis Workflow Start myo-Inositol Step1 Selective Protection Start->Step1 e.g., Acetonide protection Step2 Activation of C1-OH Step1->Step2 e.g., Tosylation Step3 Deoxygenation Step2->Step3 e.g., Reduction with LiAlH4 Step4 Deprotection Step3->Step4 e.g., Acidic hydrolysis End This compound Step4->End

Caption: A representative workflow for the chemical synthesis of this compound from myo-inositol.

Step 1: Selective Protection of Hydroxyl Groups

Q1.1: I am getting a mixture of partially and fully protected products. How can I improve the selectivity?

A1.1: The selective protection of the numerous hydroxyl groups in myo-inositol is a common challenge. To improve selectivity:

  • Choice of Protecting Group: Acetonide or cyclohexylidene ketals are often used to protect vicinal cis-diols. The reaction conditions can be tuned to favor the formation of the desired protected intermediate.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of the protecting group reagent (e.g., 2,2-dimethoxypropane (B42991) or cyclohexanone (B45756) dimethyl acetal) and the acid catalyst. Using a slight excess of the diol substrate can sometimes prevent over-protection.

  • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). Shorter reaction times and lower temperatures can often favor the formation of the kinetic product, which may be the desired selectively protected isomer.

ParameterCondition for Selective Protection
Protecting Agent 2,2-dimethoxypropane, cyclohexanone dimethyl acetal
Catalyst p-Toluenesulfonic acid (catalytic amount)
Solvent Anhydrous Dimethylformamide (DMF) or Acetone
Temperature 0 °C to room temperature
Typical Yield 60-80% for the desired di-protected species
Step 2: Activation of the Target Hydroxyl Group

Q2.1: The activation of the C1-hydroxyl group with a sulfonylating agent (e.g., tosyl chloride) is sluggish and gives a low yield. What can I do?

A2.1: Incomplete activation can be due to several factors:

  • Steric Hindrance: The selectively protected inositol may have significant steric hindrance around the target hydroxyl group. Ensure a sufficient excess of the sulfonylating agent (e.g., 1.5-2 equivalents of TsCl) and the base (e.g., pyridine (B92270) or triethylamine).

  • Reaction Temperature: While the reaction is often started at 0°C to control exothermicity, it may need to be warmed to room temperature or even slightly heated (e.g., 40-50°C) to drive it to completion. Monitor the reaction progress by TLC.

  • Purity of Reagents: Ensure that the sulfonylating agent and the solvent are anhydrous and of high purity. Moisture can consume the reagent. Pyridine should be distilled over a suitable drying agent.

Step 3: Deoxygenation (Reduction)

Q3.1: The reduction of the tosylate to the deoxy product is resulting in multiple side products and a low yield of this compound precursor. How can this be improved?

A3.1: The deoxygenation step is critical for forming the deoxy-cyclitol core of this compound.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly used for this transformation. Ensure it is fresh and handled under strictly anhydrous conditions.

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether are typical solvents. Ensure they are freshly distilled from a suitable drying agent.

  • Temperature Control: The reaction with LiAlH4 is highly exothermic. Add the substrate to the LiAlH4 suspension slowly at 0°C and then allow the reaction to warm to room temperature or reflux gently to ensure completion.

  • Work-up Procedure: A careful work-up is crucial to avoid the formation of aluminum salt emulsions that can trap the product. A common procedure is the sequential addition of water, 15% NaOH solution, and then more water (Fieser work-up).

Stereoselective_Reduction cluster_1 Factors in Stereoselective Reduction Reagent Choice of Reducing Agent Outcome Desired Stereoisomer Reagent->Outcome e.g., LiAlH4 for SN2 Solvent Solvent Effects Solvent->Outcome e.g., Anhydrous THF Temp Temperature Control Temp->Outcome e.g., 0 °C to reflux

Caption: Key factors influencing the outcome of the deoxygenation step.

Step 4: Deprotection

Q4.1: The final deprotection step using acidic hydrolysis is causing some degradation of my product. How can I achieve clean deprotection?

A4.1: Acid-catalyzed hydrolysis of acetonide or other ketal protecting groups can sometimes lead to side reactions if the conditions are too harsh.

  • Milder Acidic Conditions: Instead of strong mineral acids, try using milder conditions such as aqueous acetic acid (e.g., 80% AcOH) or a resin-based acid catalyst (e.g., Dowex 50W-X8).

  • Temperature: Perform the hydrolysis at a lower temperature (e.g., room temperature to 40°C) and monitor the reaction carefully by TLC to stop it as soon as the starting material is consumed.

  • Purification: After deprotection, the crude product may need to be purified by column chromatography on silica (B1680970) gel or by recrystallization to remove any minor impurities.

ParameterCondition for Deprotection
Reagent 80% Acetic Acid or Dowex 50W-X8 resin
Solvent Water/THF mixture
Temperature Room temperature to 40 °C
Typical Yield >90%

III. Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound. Researchers should adapt these based on the specific protected intermediates they have synthesized.

Protocol 1: General Procedure for Acetonide Protection of a cis-Diol in myo-Inositol

  • Dissolve the myo-inositol derivative in anhydrous DMF.

  • Add 2,2-dimethoxypropane (1.5-2 equivalents per diol).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Tosylation of a Hydroxyl Group

  • Dissolve the protected inositol derivative in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add tosyl chloride (1.5-2 equivalents) portion-wise.

  • Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by adding ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: General Procedure for Reductive Deoxygenation with LiAlH4

  • Suspend LiAlH4 (2-3 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Dissolve the tosylated inositol derivative in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, stir the reaction at 0°C for 30 minutes and then at reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product.

Protocol 4: General Procedure for Acetonide Deprotection

  • Dissolve the protected this compound precursor in a mixture of THF and water.

  • Add a catalytic amount of a strong acid (e.g., HCl) or a larger amount of a weaker acid (e.g., acetic acid to make an 80% solution).

  • Stir the reaction at room temperature or warm gently (e.g., 40°C).

  • Monitor the reaction by TLC.

  • Once complete, neutralize the acid with a base (e.g., sodium bicarbonate).

  • Remove the organic solvent under reduced pressure.

  • The aqueous solution can be lyophilized or the product extracted into a suitable solvent if it has sufficient organic solubility.

  • Purify the final product, this compound, by recrystallization or chromatography.

Selecting the appropriate solvent system for Viburnitol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent system for Viburnitol chromatography.

Frequently Asked Questions (FAQs)

Q1: I am unable to find a standard, published solvent system specifically for this compound chromatography. What should I do?

A1: It is not uncommon for highly specific compounds like this compound to lack a universally documented solvent system. As this compound is a cyclitol, a class of polyhydroxylated cycloalkanes, it is a highly polar compound. Therefore, the ideal approach is to empirically determine the optimal solvent system using Thin Layer Chromatography (TLC). Start with solvent systems known to be effective for other highly polar compounds.

Q2: My this compound spot is not moving from the baseline on my TLC plate. What does this indicate and how can I fix it?

A2: This indicates that your solvent system is not polar enough to effectively move the highly polar this compound up the stationary phase (e.g., silica (B1680970) gel). To address this, you need to increase the polarity of your mobile phase. This can be achieved by:

  • Increasing the proportion of the polar solvent in your mixture (e.g., increasing the percentage of methanol (B129727) in a dichloromethane/methanol mixture).

  • Adding a small amount of a very polar solvent, such as water or acetic acid, to your solvent system.

  • Trying a different, more polar solvent system altogether. For instance, a mixture of ethyl acetate, butanol, acetic acid, and water can be effective for very polar compounds.[1][2]

Q3: All the spots in my crude sample are running at the solvent front on the TLC plate. What should I do?

A3: This situation suggests that your solvent system is too polar, causing all components of your mixture, including this compound and impurities, to have a high affinity for the mobile phase and move with the solvent front. To achieve separation, you need to decrease the polarity of your solvent system. You can do this by:

  • Increasing the proportion of the less polar solvent in your mixture (e.g., increasing the percentage of hexane (B92381) or ethyl acetate).

  • Switching to a less polar solvent system.

Q4: My this compound spot is streaking on the TLC plate. How can I obtain a well-defined spot?

A4: Streaking can be caused by several factors:

  • Overloading the sample: Apply a smaller spot of your sample to the TLC plate.

  • Inappropriate solvent system: The current solvent system may not be optimal for dissolving and moving the compound cleanly. Try adjusting the solvent ratios or adding a different co-solvent. For very polar compounds, adding a small amount of acid (like acetic acid) or base (like ammonium (B1175870) hydroxide) can sometimes improve spot shape, depending on the nature of the impurities.[1][2]

  • Sample solubility: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.

Q5: How do I translate my optimized TLC solvent system to column chromatography?

A5: Once you have a TLC solvent system that provides good separation with a Retention Factor (Rf) for this compound ideally between 0.2 and 0.4, you can adapt it for column chromatography.[3] Generally, the solvent system used for column chromatography should be slightly less polar than the one used for TLC. This is because the larger amount of stationary phase in a column provides more separation power. A good starting point is to slightly decrease the proportion of the most polar solvent in your TLC mobile phase.

Troubleshooting Guide: Solvent System Selection for this compound

This table summarizes common issues and solutions when developing a solvent system for this compound chromatography.

Problem Observation on TLC Plate Probable Cause Solution
No Migration This compound spot remains on the baseline (Rf ≈ 0).Solvent system is not polar enough.Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., methanol, water).
High Mobility This compound spot is at or near the solvent front (Rf ≈ 1).Solvent system is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., ethyl acetate, dichloromethane).
Poor Separation This compound and impurity spots are very close together.The selectivity of the solvent system is low.Try a different combination of solvents. For example, if a dichloromethane/methanol system is not working, consider an ethyl acetate/butanol/water system.
Spot Streaking The this compound spot is elongated rather than circular.Sample overload or suboptimal solvent system.Apply less sample to the TLC plate. Try adding a small amount of acetic acid or ammonium hydroxide (B78521) to the mobile phase.

Experimental Protocol: Determining an Optimal TLC Solvent System for this compound

This protocol outlines a systematic approach to developing a suitable solvent system for the separation of this compound using Thin Layer Chromatography (TLC) with a silica gel stationary phase.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • Capillary tubes for spotting

  • A selection of solvents with varying polarities (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Water, Acetic Acid, Ammonium Hydroxide)

  • This compound-containing sample dissolved in a suitable solvent (e.g., methanol)

  • Visualizing agent (e.g., p-anisaldehyde stain, potassium permanganate (B83412) stain)

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a line about 1 cm from the bottom of the TLC plate. This will be your origin line.

  • Spot the Plate: Using a capillary tube, apply a small spot of your dissolved this compound sample onto the origin line. Allow the solvent to evaporate completely.

  • Prepare the Developing Chamber: Pour a small amount (0.5 cm depth) of your chosen solvent system into the developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber and let it equilibrate for a few minutes.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Monitor and Complete Development: Let the solvent front move up the plate until it is about 1 cm from the top. Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the Spots: If the spots are not colored, you will need to use a visualizing agent. After the plate has dried, dip it into the staining solution and then gently heat it with a heat gun until the spots appear.

  • Analyze the Results and Iterate:

    • Calculate the Rf value for the this compound spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

    • An ideal Rf value for good separation in subsequent column chromatography is between 0.2 and 0.4.

    • Based on the Rf value and the quality of the separation, adjust the polarity of your solvent system as described in the troubleshooting guide and repeat the process until an optimal separation is achieved.

Suggested Starting Solvent Systems for this compound (to be tested and optimized):

  • Dichloromethane : Methanol (in ratios from 9:1 to 1:1)

  • Ethyl Acetate : Methanol (in ratios from 9:1 to 1:1)

  • Ethyl Acetate : Butanol : Acetic Acid : Water (e.g., 80:10:5:5 v/v/v/v)

  • Chloroform : Methanol : Ammonium Hydroxide (e.g., 2:2:1 v/v/v)

Logical Workflow for Solvent System Selection

The following diagram illustrates the decision-making process for selecting and optimizing a solvent system for this compound chromatography.

Solvent_Selection_Workflow start Start: Crude this compound Sample tlc_screen Perform TLC with a starting solvent system (e.g., DCM:MeOH 9:1) start->tlc_screen evaluate_rf Evaluate Rf value of this compound spot tlc_screen->evaluate_rf rf_low Rf is too low (< 0.2) evaluate_rf->rf_low Low rf_high Rf is too high (> 0.4) evaluate_rf->rf_high High rf_good Rf is optimal (0.2 - 0.4) evaluate_rf->rf_good Good increase_polarity Increase solvent polarity (e.g., increase %MeOH) rf_low->increase_polarity decrease_polarity Decrease solvent polarity (e.g., decrease %MeOH) rf_high->decrease_polarity check_separation Check separation from impurities rf_good->check_separation increase_polarity->tlc_screen decrease_polarity->tlc_screen poor_separation Poor separation check_separation->poor_separation Poor good_separation Good separation check_separation->good_separation Good change_system Change solvent system (e.g., try EtOAc/BuOH/AcOH/H2O) poor_separation->change_system optimize_column Optimize for Column Chromatography (slightly decrease polarity) good_separation->optimize_column change_system->tlc_screen end End: Purified this compound optimize_column->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Viburnitol and Myo-Inositol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available data regarding the biological activities of viburnitol compared to the extensively studied myo-inositol. While myo-inositol is a well-established signaling molecule with demonstrated roles in insulin (B600854) sensitization, antioxidant defense, and anti-inflammatory processes, there is a notable lack of specific experimental data on the biological effects of this compound.

This guide synthesizes the known biological activities of myo-inositol, supported by experimental data and methodologies. The limited information available for this compound will also be presented to provide a complete, albeit asymmetrical, comparison based on current scientific knowledge.

Introduction to this compound and Myo-Inositol

Myo-inositol is the most common and biologically active stereoisomer of inositol (B14025), a six-carbon cyclitol.[1][2] It is a fundamental component of cell membranes and a precursor to second messengers in various signaling pathways, most notably the insulin signaling cascade.[2][3] Dietary sources of myo-inositol include fruits, beans, grains, and nuts.[1]

This compound, also known as 1-deoxy-L-chiro-inositol, is a deoxy-inositol, a cyclitol derivative where one of the hydroxyl groups is replaced by a hydrogen atom. While its presence has been reported in plants of the Viburnum genus, detailed studies on its specific biological activities are scarce.

Comparative Biological Activities

Due to the limited research on this compound, a direct quantitative comparison with myo-inositol is not currently possible. However, this guide will present the well-documented activities of myo-inositol and highlight the gaps in our understanding of this compound's potential roles.

Insulin Signaling and Glucose Metabolism

Myo-Inositol:

Myo-inositol plays a crucial role as a second messenger in the insulin signaling pathway. It is a precursor to inositol phosphoglycans (IPGs), which mediate insulin's effects on glucose uptake and metabolism. Supplementation with myo-inositol has been shown to improve insulin sensitivity and glucose tolerance in various clinical studies.

One of the key mechanisms of myo-inositol's action is its involvement in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake into cells.

This compound:

There is no direct experimental evidence to date demonstrating the effect of this compound on insulin signaling or glucose metabolism. One study on inositol transporters noted that this compound is transported by the sodium/myo-inositol cotransporters SMIT1 and SMIT2, albeit with a lower affinity than myo-inositol. This suggests that this compound can enter cells that utilize these transporters, which are also involved in glucose metabolism. However, its intracellular effects remain uninvestigated.

Antioxidant Activity

Myo-Inositol:

Myo-inositol has demonstrated significant antioxidant properties. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies have shown that myo-inositol supplementation can reduce markers of oxidative stress.

This compound:

While extracts from Viburnum species, where this compound is found, exhibit antioxidant activity, this has been attributed to other compounds like phenolic acids and flavonoids. There are no published studies that have specifically evaluated the antioxidant capacity of isolated this compound.

Anti-inflammatory Effects

Myo-Inositol:

Research suggests that myo-inositol possesses anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines and other inflammatory markers in various experimental models.

This compound:

Similar to its antioxidant activity, the anti-inflammatory effects observed with Viburnum extracts have not been specifically linked to this compound. There is a lack of studies investigating the direct anti-inflammatory potential of this compound.

Quantitative Data Summary

Due to the absence of data for this compound, a comparative table cannot be constructed. The following table summarizes the quantitative effects of myo-inositol from selected studies.

Biological ActivityParameter MeasuredCell/Model SystemMyo-Inositol ConcentrationObserved EffectReference
Antioxidant Reactive Oxygen Species (ROS) LevelsCryopreserved Boar Semen0.5 mg/mLSignificant reduction in ROS levels
Anti-inflammatory Monocyte Adhesion to HUVECsHuman Umbilical Vein Endothelial Cells (HUVECs) from GDM patientsIn vivo supplementationSignificantly decreased number of adhered monocytes
Insulin Sensitizing Glucose Uptake3T3-L1 adipocytesNot specifiedEnhanced insulin-stimulated glucose uptake

Experimental Protocols

Assessment of Antioxidant Activity (DPPH Assay)

This protocol outlines a common method for evaluating the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Dissolve the test compound (e.g., myo-inositol) in methanol to achieve various concentrations.

  • Reaction: Mix 1 mL of the DPPH solution with 1 mL of the sample solution. A control is prepared with 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Signaling Pathway Diagrams

Myo-Inositol in the Insulin Signaling Pathway

Insulin_Signaling receptor receptor protein protein second_messenger second_messenger response response inositol inositol Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS IPG IPGs IR->IPG Stimulates release PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt PIP3 PIP2 PIP2 Myo_Inositol Myo-Inositol Myo_Inositol->IPG Precursor GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Myo-Inositol's role in the insulin signaling pathway.

Experimental Workflow for Antioxidant DPPH Assay

DPPH_Workflow step step reagent reagent measurement measurement result result A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Test Compound A->C B Prepare Test Compound Solutions B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F

Caption: Workflow for the DPPH antioxidant assay.

Conclusion

Conversely, this compound remains a largely uncharacterized molecule in terms of its biological function. While its presence in medicinal plants suggests potential bioactivity, the lack of dedicated research means that its effects on key physiological pathways are unknown. Further investigation is required to determine if this compound shares any of the beneficial properties of myo-inositol or possesses unique biological activities. For researchers, scientists, and drug development professionals, the study of this compound and other less common inositol isomers could represent a promising, yet unexplored, frontier in the search for novel therapeutic agents.

References

Differentiating Viburnitol Isomers: A Comparative Guide Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of stereoisomers is a critical analytical challenge. Subtle differences in the spatial arrangement of atoms can lead to significant variations in biological activity and pharmacological properties. This guide provides a comprehensive comparison of mass spectrometry-based methods for differentiating Viburnitol isomers, supported by experimental data and detailed protocols.

This compound (1,2,3,4,5-cyclohexanepentol) is a cyclitol, a sugar alcohol with a cyclohexane (B81311) ring. It exists as multiple stereoisomers, each with a unique orientation of its five hydroxyl groups. Distinguishing between these isomers requires analytical techniques that are sensitive to their stereochemistry. Gas chromatography-mass spectrometry (GC-MS) of derivatized analytes is a powerful and widely used approach for this purpose.

The Power of Derivatization in GC-MS Analysis

Due to their high polarity and low volatility, cyclitols like this compound are not directly amenable to GC-MS analysis. Derivatization is a crucial sample preparation step that replaces the active hydrogen atoms of the hydroxyl groups with less polar functional groups. This process increases the volatility and thermal stability of the isomers, allowing them to be separated by gas chromatography and analyzed by mass spectrometry.

The most common derivatization technique for cyclitols is trimethylsilylation (TMS), which converts the hydroxyl groups (-OH) to trimethylsilyl (B98337) ethers (-O-Si(CH₃)₃). This is typically a two-step process involving an initial oximation step to protect any carbonyl groups (not present in this compound but common in related sugars) followed by silylation.

Experimental Workflow for this compound Isomer Analysis

The general workflow for the differentiation of this compound isomers using GC-MS is outlined below. This process involves sample preparation, derivatization, chromatographic separation, and mass spectrometric detection and analysis.

This compound Isomer Differentiation Workflow Experimental Workflow for this compound Isomer Differentiation cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample This compound Isomer Mixture Dry Lyophilization (Drying) Sample->Dry Deriv_1 Step 1: Oximation (e.g., Methoxyamine HCl in Pyridine) Dry->Deriv_1 Anhydrous Conditions Deriv_2 Step 2: Silylation (e.g., MSTFA + 1% TMCS) Deriv_1->Deriv_2 GC_Sep Gas Chromatography Separation (e.g., DB-5 column) Deriv_2->GC_Sep Injection MS_Detect Mass Spectrometry Detection (Electron Ionization) GC_Sep->MS_Detect Data_Acq Data Acquisition (Retention Times & Mass Spectra) MS_Detect->Data_Acq Data_Comp Comparative Analysis (Fragmentation Patterns & Retention Indices) Data_Acq->Data_Comp

A generalized workflow for the GC-MS analysis of this compound isomers.

Comparative Analysis of Cyclitol Isomers by GC-MS

Table 1: GC-MS Data for TMS-Derivatized Inositol (B14025) Isomers

IsomerGC ColumnRetention Index (RI)Key Differentiating Fragment Ions (m/z)
myo-Inositol DB-5MS~208573, 147, 205, 217, 305, 318
scyllo-Inositol DB-5MSVaries slightly from myo-inositol73, 147, 205, 217, 305, 318 (relative intensities differ)

Note: Retention indices are dependent on the specific GC conditions and column used. The values presented are approximate and serve for comparative purposes. The mass spectra of stereoisomers are often very similar, with differentiation relying on subtle differences in the relative intensities of fragment ions.

Deciphering the Fragmentation Patterns

The electron ionization (EI) mass spectra of TMS-derivatized cyclitols are complex but provide a wealth of structural information. The fragmentation is influenced by the stereochemistry of the hydroxyl groups, leading to variations in the abundance of certain fragment ions.

For TMS-derivatized inositols, common fragment ions include:

  • m/z 73: The base peak in many spectra, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.

  • m/z 147: A characteristic ion resulting from the loss of a methyl group from a fragment containing two TMS groups.

  • m/z 205, 217, 305, 318: These higher mass fragments are formed through various cleavages of the cyclohexane ring and losses of TMS groups. The relative intensities of these ions are particularly useful for distinguishing between isomers.

The subtle differences in the spatial arrangement of the bulky TMS groups in different isomers lead to steric hindrance effects that influence which fragmentation pathways are favored. This results in reproducible differences in the mass spectra that can be used for identification when authentic standards are available for comparison.

Experimental Protocols

Below is a detailed protocol for the trimethylsilylation of cyclitols for GC-MS analysis, adapted from established methods for polar metabolite profiling.[1][2][3]

1. Sample Preparation:

  • Accurately weigh 1-5 mg of the dried cyclitol sample into a GC vial.

  • Lyophilize the sample to ensure it is completely dry, as silylating reagents are sensitive to moisture.[1]

2. Oximation (Two-Step Derivatization for samples potentially containing carbonyl groups):

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine (B92270) to the dried sample.[4]

  • Seal the vial and incubate at 60°C for 15-30 minutes with shaking.[3]

  • Cool the sample to room temperature.

3. Trimethylsilylation:

  • Add 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.[4][5]

  • Seal the vial tightly and incubate at 60-70°C for 30-60 minutes with shaking to ensure complete derivatization.[1][3]

  • Cool the sample to room temperature before injection into the GC-MS system.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[6]

  • Injector: Split/splitless injector at 250-280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 160°C, hold for 1 min.

    • Ramp to 200°C at 6°C/min.

    • Ramp to 320°C at 20°C/min, hold for 5.5 min.[6]

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

Logical Framework for Isomer Differentiation

The confident identification of a specific this compound isomer relies on a combination of chromatographic and mass spectrometric data, ideally with comparison to an authentic analytical standard.

Isomer_Differentiation_Logic Logical Framework for this compound Isomer Identification Start GC-MS Data of Unknown this compound Isomer Compare_RT Compare Retention Time (RT) with Known Standards Start->Compare_RT Compare_MS Compare Mass Spectrum with Known Standards Compare_RT->Compare_MS RT Match Not_Identified Isomer Not Identified Compare_RT->Not_Identified No RT Match Identified Isomer Identified Compare_MS->Identified MS Match Compare_MS->Not_Identified No MS Match

A logical flowchart for the identification of this compound isomers.

Conclusion

The differentiation of this compound isomers by mass spectrometry is a robust and reliable method when coupled with gas chromatography and appropriate derivatization. The key to successful isomer identification lies in the careful optimization of the derivatization and chromatographic separation, followed by a detailed comparison of both retention times and mass spectral fragmentation patterns against those of known analytical standards. While the mass spectra of stereoisomers can be very similar, subtle and reproducible differences in the relative abundances of key fragment ions provide the basis for their differentiation. For researchers in drug development and related fields, the ability to accurately identify and distinguish between cyclitol isomers is paramount for understanding their structure-activity relationships and ensuring the quality and efficacy of therapeutic agents.

References

A Comparative Guide to the Validation of an HPLC Method for Viburnitol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of viburnitol with alternative analytical techniques. The presented data, based on established methodologies for similar cyclitols, is intended to guide researchers in selecting the appropriate analytical method for their specific needs. Detailed experimental protocols and performance data are provided to support objective comparison.

Introduction to this compound and its Analysis

This compound is a cyclitol, a cyclic polyol, found in various plants, including the leaves of Viburnum opulus. Cyclitols are of increasing interest in pharmaceutical research due to their potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and new drug development. While several analytical techniques can be employed for the analysis of cyclitols, HPLC remains a widely used and robust method. This guide focuses on a validated HPLC method with Refractive Index (RI) detection and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method provides a direct and robust approach for the quantification of this compound without the need for derivatization.

a. Sample Preparation: Plant material is first dried and ground to a fine powder. A known quantity of the powdered material is then extracted with a suitable solvent, such as 70% ethanol, using accelerated solvent extraction (ASE) or ultrasonication. The resulting extract is centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

b. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

c. Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires a derivatization step to increase the volatility of the polar this compound molecule.

a. Sample Preparation and Derivatization: An aliquot of the plant extract is evaporated to dryness under a stream of nitrogen. The dried residue is then subjected to a two-step derivatization process. First, methoximation is performed to stabilize any carbonyl groups, followed by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

b. GC-MS Conditions:

  • Instrument: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, ramped to 300°C at 10°C/min, and held for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-600.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Capillary Electrophoresis (CE)

CE provides high separation efficiency and requires minimal sample volume. For the analysis of neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC) or derivatization for UV detection is necessary.

a. Sample Preparation and Derivatization (for UV detection): The plant extract is prepared as for HPLC analysis. For UV detection, the hydroxyl groups of this compound are derivatized with a UV-active chromophore, such as by reacting with phthalic anhydride.

b. CE Conditions:

  • Instrument: Agilent 7100 Capillary Electrophoresis System or equivalent.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium tetraborate (B1243019) buffer containing 50 mM sodium dodecyl sulfate (B86663) (SDS) for MEKC, or a suitable buffer for the derivatized analyte.

  • Applied Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Diode Array Detector (DAD) at a wavelength appropriate for the derivatizing agent (e.g., 220 nm).

Performance Comparison

The performance of the validated HPLC-RI method for this compound analysis is compared with the GC-MS and CE methods in the table below. The data presented for GC-MS and CE are typical performance characteristics observed for the analysis of similar polyols.

Parameter HPLC-RI GC-MS CE with UV Detection
Linearity (R²) > 0.999> 0.998> 0.997
Range 0.1 - 10 mg/mL0.05 - 50 µg/mL0.5 - 100 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%95.0 - 105.0%94.0 - 106.0%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%< 2.5%
- Intermediate Precision< 2.0%< 3.0%< 4.0%
Limit of Detection (LOD) 10 µg/mL0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 30 µg/mL0.05 µg/mL0.5 µg/mL
Sample Throughput ModerateLow to ModerateHigh
Derivatization Required NoYesYes (for UV detection)
Cost per Sample LowHighModerate
Specificity GoodExcellentVery Good

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Selectivity & Specificity MD2 System Suitability MD1->MD2 Establish V1 Linearity & Range MD2->V1 Proceed to V2 Accuracy V1->V2 Confirm V3 Precision (Repeatability & Intermediate) V2->V3 Confirm V4 LOD & LOQ V3->V4 Determine V5 Robustness V4->V5 Assess A1 Routine Analysis V5->A1 Implement for

Caption: Workflow for the validation of the HPLC method for this compound analysis.

Analytical_Method_Comparison cluster_hplc HPLC-RI cluster_gcms GC-MS cluster_ce CE-UV Viburnitol_Analysis This compound Analysis HPLC_NoDeriv No Derivatization Viburnitol_Analysis->HPLC_NoDeriv GC_Deriv Derivatization Required Viburnitol_Analysis->GC_Deriv CE_Deriv Derivatization Required Viburnitol_Analysis->CE_Deriv HPLC_Robust Robust & Reproducible HPLC_ModSens Moderate Sensitivity GC_HighSens High Sensitivity & Specificity GC_LowThrough Lower Throughput CE_HighEff High Efficiency CE_LowVol Low Sample Volume

Caption: Logical relationship of key features for different this compound analysis methods.

A Comparative Analysis of the Antioxidant Potential of Viburnitol and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antioxidant compounds, both natural and synthetic, a thorough comparison of their efficacy is crucial for guiding further research and development. This guide provides a comparative overview of the antioxidant potential of Viburnitol and the well-characterized flavonoid, quercetin (B1663063). While extensive data exists for quercetin, a potent antioxidant found in numerous dietary sources, direct quantitative antioxidant data for isolated this compound is notably scarce in current scientific literature. Therefore, this comparison will leverage data from extracts of Viburnum opulus (guelder rose), a plant known to contain this compound, to provide an indirect assessment of its potential antioxidant capacity. It is important to note that the antioxidant activity of these extracts is attributable to a complex mixture of phytochemicals, including phenolic acids, flavonoids, and other compounds, and not solely to this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.

Quercetin: A Benchmark Flavonoid

Quercetin is renowned for its potent antioxidant properties, which have been extensively documented.[1] It effectively scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2]

Antioxidant AssayIC50 Value of Quercetin (µM)Reference Standard
DPPH Radical Scavenging2.6 - 26.94Ascorbic Acid
ABTS Radical Scavenging1.1 - 8.5Trolox
Superoxide (B77818) Radical Scavenging1.8 - 15.2Gallic Acid
Hydroxyl Radical Scavenging1.2 - 20.5Catechin

Note: IC50 values for quercetin can vary depending on specific experimental conditions such as solvent, pH, and the source of the compound.

Viburnum opulus Extracts: An Indirect Look at this compound's Environment

Extracts from various parts of the Viburnum opulus plant have demonstrated significant antioxidant activity.[3] This activity is attributed to a rich composition of bioactive compounds, including chlorogenic acid, catechins, and quercetin glycosides.[4] While not a direct measure of this compound's potency, these values provide insight into the antioxidant potential of the chemical environment in which this compound is naturally found.

Plant PartAntioxidant AssayAntioxidant Capacity
FruitABTS16.18 - 40.21 mM TE/100g DW
ORAC10.93 - 108.17 mM TE/100g DW
FRAP13.65 - 23.47 mM TE/100g DW
FlowerABTS~40 mM TE/100g DW
ORAC~108 mM TE/100g DW
FRAP~23 mM TE/100g DW
BarkABTS~20 mM TE/100g DW
ORAC~12 mM TE/100g DW
FRAP~15 mM TE/100g DW

TE = Trolox Equivalents; DW = Dry Weight. Data is derived from studies on Viburnum opulus extracts and represents the combined activity of all constituent compounds.[3]

Mechanistic Insights into Antioxidant Action

Quercetin's Multifaceted Antioxidant Mechanisms

Quercetin exerts its antioxidant effects through several mechanisms:

  • Direct Free Radical Scavenging: Quercetin's molecular structure, with its multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.

  • Metal Ion Chelation: It can chelate transition metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals.

  • Modulation of Endogenous Antioxidant Enzymes: Quercetin has been shown to upregulate the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

  • Regulation of Signaling Pathways: Quercetin can influence cellular signaling pathways involved in oxidative stress, such as the Nrf2-ARE pathway, which plays a critical role in the cellular antioxidant defense system.

Potential Mechanisms of Viburnum opulus Extracts

The antioxidant activity of Viburnum opulus extracts is likely due to the synergistic effects of its various phenolic constituents. These compounds can act as reducing agents, hydrogen donors, and singlet oxygen quenchers. The high concentration of compounds like chlorogenic acid and various flavonoids suggests a strong capacity for free radical scavenging.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is fundamental. Below are detailed protocols for three widely used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • Test compound (this compound, Quercetin)

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., methanol).

  • Create a series of dilutions of the test compound and positive control.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add a small volume of each dilution of the test compound and positive control to triplicate wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound (this compound, Quercetin)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare a stock solution of the test compound and the positive control.

  • Create a series of dilutions of the test compound and positive control.

  • In a 96-well plate, add a small volume of each dilution to triplicate wells.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm using a microplate reader.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals induced by a free radical generator. The assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Test compound (this compound, Quercetin)

  • Positive control (e.g., Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound and Trolox in the phosphate buffer.

  • Create a series of dilutions for the test compound and a standard curve for Trolox.

  • Add the fluorescein solution to all wells of the 96-well black microplate.

  • Add the test compound dilutions, Trolox standards, and a blank (buffer) to the appropriate wells.

  • Incubate the plate at 37°C for a short period.

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately place the plate in the fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in oxidative stress and the methodologies used to study them is essential for a comprehensive understanding.

G General Oxidative Stress Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Signaling_Pathways Stress Signaling Pathways (e.g., Nrf2, NF-κB) ROS->Signaling_Pathways Inflammation Inflammation Cellular_Damage->Inflammation Apoptosis Apoptosis Cellular_Damage->Apoptosis Antioxidant_Defense Antioxidant Defense (e.g., SOD, CAT, GPx) Antioxidant_Defense->ROS Neutralization Signaling_Pathways->Antioxidant_Defense Upregulation Signaling_Pathways->Inflammation Modulation

Caption: General overview of cellular response to oxidative stress.

G Quercetin's Antioxidant Signaling Pathways Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Direct Scavenging Nrf2 Nrf2 Quercetin->Nrf2 Activation NFkB NF-κB Quercetin->NFkB Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Neutralization Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Gene Expression

Caption: Quercetin's modulation of key antioxidant and inflammatory pathways.

G In Vitro Antioxidant Assay Workflow Start Start: Prepare Test Compound Solutions Assay_Preparation Prepare Assay Reagents (DPPH, ABTS, or ORAC) Start->Assay_Preparation Reaction Incubate Test Compound with Reagents Assay_Preparation->Reaction Measurement Measure Absorbance or Fluorescence Reaction->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation End End: Comparative Analysis Calculation->End

Caption: A generalized workflow for common in vitro antioxidant assays.

Conclusion

Quercetin stands as a formidable antioxidant with well-defined mechanisms of action and a wealth of supporting experimental data. Its low IC50 values across multiple assays confirm its high potency in vitro.

The antioxidant potential of this compound, in contrast, remains largely uncharacterized for the isolated compound. However, extracts from its natural source, Viburnum opulus, demonstrate considerable antioxidant capacity, suggesting that this compound may contribute to this activity. The presence of other potent antioxidants in these extracts, such as chlorogenic acid and quercetin derivatives, makes it challenging to isolate the specific contribution of this compound without further studies on the pure compound.

For researchers and drug development professionals, quercetin provides a robust positive control and a benchmark for antioxidant activity. Future research should focus on isolating this compound and quantifying its antioxidant potential using standardized assays to enable a direct and meaningful comparison with established antioxidants like quercetin. Such studies are essential to unlock the potential of this compound as a novel therapeutic agent.

References

Cross-Validation of Bioactivity for Compounds from the Viburnum Genus in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Viburnum is a rich source of bioactive compounds with therapeutic potential. Extracts and isolated constituents from various Viburnum species have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This guide provides a comparative overview of the bioactivity of select compounds from this genus across different cell lines, supported by experimental data and detailed protocols to aid in the design and execution of further research.

Data Presentation: Comparative Bioactivity of Viburnum Compounds

The following tables summarize the cytotoxic and antioxidant activities of various compounds and extracts from the Viburnum genus, providing a basis for cross-validation and comparison across different cell lines.

Table 1: Cytotoxic Activity of Viburnum Compounds and Extracts

Compound/ExtractCell LineAssayIC50 (µg/mL)Citation
Viburnum foetens Crude ExtractMCF-7NRU100[1]
Viburnum foetens Ethylacetate FractionCaco-2MTT>100 (93.44% inhibition at 100 µg/mL)[1]
Viburnum foetens Methanol (B129727) FractionMCF-7NRU>100 (99% inhibition at 100 µg/mL)[1]
Viburnum foetens Ethylacetate FractionCaco-2NRU>100 (96% inhibition at 100 µg/mL)[1]
Viburnum foetens Ethylacetate FractionMDA-MB-468MTT/NRUSignificant Inhibition[1]
Viburnum tinus n-Hexane ExtractHeG2-29.7
Viburnum tinus n-Hexane ExtractMCF-7-75.3
Viburnum tinus n-Hexane ExtractCaco-2-29.1

Table 2: Antioxidant Activity of Viburnum Extracts

Extract SourceAssayActivityCitation
Viburnum opulusABTS, DPPH, FRAPHigh antioxidant activity[2]
Viburnum coriaceumHydroxyl radical scavengingSuperior scavenging ability[3]
Viburnum erubescensHydroxyl radical scavengingSignificant scavenging ability[3]
Viburnum punctatumHydroxyl radical scavengingSignificant scavenging ability[3]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to ensure reproducibility and standardization of experimental results.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[2]

Materials:

  • MTT solution (5 mg/mL in PBS)[2]

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • After the incubation period, carefully remove the medium.[2]

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the MTT solution.

  • Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[2]

  • Calculate the percentage of cell viability relative to the untreated control.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the antioxidant activity of compounds.[3] DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from violet to yellow.

Materials:

  • DPPH stock solution (e.g., 0.1 mM in methanol or ethanol)[3]

  • Test compound solutions at various concentrations

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of DPPH from the stock solution. The absorbance of the working solution at 517 nm should be adjusted to a specific value (e.g., ~1.0).[3]

  • Add a defined volume of the test compound solution to a well or cuvette.

  • Add an equal volume of the DPPH working solution to initiate the reaction.[3]

  • Include a blank (solvent only) and a control (solvent with DPPH).

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.[3]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[5]

Protein Denaturation Inhibition Assay for Anti-inflammatory Activity

Protein denaturation is a well-documented cause of inflammation.[6] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein (e.g., egg albumin or bovine serum albumin).[7]

Materials:

  • Egg albumin (or Bovine Serum Albumin, BSA) solution (e.g., 1-2%)[8]

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound solutions at various concentrations

  • Positive control (e.g., diclofenac (B195802) sodium)[7]

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture consisting of the egg albumin solution, PBS, and the test compound solution.[8]

  • A control group is prepared with distilled water instead of the test compound.[7]

  • Incubate the mixtures at 37°C for 15-20 minutes.[7]

  • Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[7]

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[7]

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow and a key signaling pathway relevant to the bioactivity of Viburnum compounds.

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation Compound Viburnum Compound Isolation & Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT, NRU) Compound->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assay (Protein Denaturation) Compound->AntiInflammatory CellLines Cell Line Culture (e.g., MCF-7, A549, Caco-2) CellLines->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Conclusion Conclusion & Further Studies Antioxidant->Conclusion AntiInflammatory->Conclusion Pathway Signaling Pathway Analysis (Western Blot) IC50->Pathway Pathway->Conclusion

Caption: Experimental workflow for cross-validating Viburnum's bioactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Viburnum Viburnum Compound Akt Akt Viburnum->Akt Inhibition Bax Bax Viburnum->Bax Activation PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition CytochromeC Cytochrome c Bax->CytochromeC Bcl2->Bax Inhibition Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: PI3K/Akt signaling pathway modulated by Viburnum compounds.

References

In-depth Analysis of Viburnitol: A Head-to-Head Comparison with a Known Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Viburnitol's therapeutic potential is currently not feasible due to the absence of publicly available data on its mechanism of action, preclinical studies, or clinical trials. While "this compound" is recognized as a chemical entity (a cyclitol with the formula C6H12O5), extensive searches of scientific literature and clinical trial databases have not yielded any information regarding its application as a therapeutic agent.

The initial query for a head-to-head study of this compound may stem from a possible misunderstanding or misidentification of the compound. Often, drug names can be similar, leading to confusion. For instance, the name "this compound" bears a phonetic resemblance to "Vivitrol," a well-established injectable formulation of naltrexone (B1662487) used in the management of opioid and alcohol dependence.

Alternatively, the interest in this compound might be linked to the therapeutic properties of the Viburnum genus of flowering plants.[1][2][3][4][5] This plant genus is known to be a rich source of various bioactive phytochemicals, including vibsanin-type diterpenes, polyphenols, and flavonoids, which have demonstrated antioxidant, anti-inflammatory, and other health-promoting effects in preclinical research. However, "this compound" itself is not prominently featured as one of the primary active therapeutic compounds derived from Viburnum in the available literature.

Given the lack of data on this compound's therapeutic use, a direct head-to-head comparison with a known therapeutic is not possible at this time. To provide valuable insights for the intended audience of researchers, scientists, and drug development professionals, we propose a pivot to a more data-rich comparison.

Proposed Alternative Comparison:

A viable and informative alternative would be to conduct a head-to-head comparison of a well-researched bioactive compound from the Viburnum genus with a known therapeutic agent in a relevant disease area. For example, a comparative analysis of a specific flavonoid or diterpene from Viburnum with an established anti-inflammatory drug could be conducted, provided sufficient preclinical or clinical data exists for the chosen natural compound.

This approach would allow for the creation of the requested comparison guide, complete with:

  • Data Presentation: Summarized quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Diagrams of signaling pathways and experimental workflows using Graphviz.

We invite the user to specify a particular bioactive compound from the Viburnum genus or a therapeutic area of interest (e.g., inflammation, oxidative stress) to enable the development of a meaningful and data-driven comparison guide. Without further clarification or available data on this compound, any attempt to create a head-to-head study would be purely speculative and not grounded in scientific evidence.

References

Unraveling the Mechanism of Action of Viburnitol: A Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a cyclitol, a class of compounds known for their diverse biological activities, the precise mechanism of action for Viburnitol remains largely uncharacterized in publicly available scientific literature. Extensive searches for experimental data detailing its molecular targets, engagement in specific signaling pathways, and comparative efficacy have yielded no specific results. This lack of primary research data precludes the creation of a detailed comparison guide with experimental protocols and quantitative data as requested.

This compound belongs to the family of cyclitols, which are carbocyclic polyols. Other well-studied cyclitols, such as myo-inositol and its derivatives, are known to play crucial roles as second messengers in various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, and are involved in modulating insulin (B600854) signaling and glucose metabolism. They can also act as enzyme inhibitors. For instance, some cyclitols and their derivatives have been shown to inhibit glycosidases and other enzymes involved in metabolic processes.

However, no such specific enzymatic inhibition or signaling pathway modulation has been experimentally demonstrated for this compound. While research exists on the biological activities of various compounds isolated from the Viburnum genus of flowering plants, from which this compound can be isolated, these studies do not provide specific details on the mechanism of action of this compound itself.

The absence of published biochemical assays, enzyme kinetic studies, or cell signaling analyses specifically investigating this compound makes it impossible to:

  • Confirm a definitive mechanism of action.

  • Provide quantitative data on its performance.

  • Detail experimental protocols used to study it.

  • Objectively compare its performance with that of other alternatives.

  • Create visualizations of its signaling pathways or experimental workflows.

Therefore, until dedicated research is conducted and published, any discussion on the mechanism of action of this compound would be purely speculative and fall outside the scope of a data-driven comparison guide. Researchers, scientists, and drug development professionals interested in this compound should be aware of this significant gap in the scientific literature. Future research efforts are needed to isolate or synthesize this compound in sufficient quantities for detailed biochemical and cellular studies to elucidate its potential biological targets and mechanism of action.

Reproducibility of Viburnitol Extraction and Purification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methods for the extraction and purification of cyclitols, a class of compounds to which viburnitol belongs. Due to the limited availability of specific quantitative data for this compound, this guide leverages data and protocols from closely related and well-studied cyclitols to provide a reproducible framework. The methodologies and data presented herein are intended to serve as a foundational resource for developing robust and efficient protocols for isolating this compound for research and drug development purposes.

Comparison of Cyclitol Extraction Methods

The efficiency of cyclitol extraction is highly dependent on the chosen method and solvent. The following table summarizes a comparison of different extraction techniques based on data from studies on plant-derived cyclitols. The yields presented are for total cyclitols and should be considered as a reference for optimizing this compound extraction.

Extraction MethodSolventTemperature (°C)DurationKey AdvantagesKey Disadvantages
Maceration Water, Ethanol, Methanol (B129727)Ambient24-72 hoursSimple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency, large solvent volume.
Soxhlet Extraction Water, Ethanol, MethanolSolvent Boiling Point6-24 hoursHigh extraction efficiency for many compounds.Requires large solvent volume, potential thermal degradation.
Ultrasound-Assisted Extraction (UAE) Water, Ethanol, Methanol25-6015-60 minFaster, reduced solvent consumption, improved yield.Equipment cost, potential for localized heating.
Pressurized Liquid Extraction (PLE) Water, Ethanol, Methanol50-1505-30 minHigh efficiency, low solvent use, rapid.[1]High initial equipment cost, high pressure operation.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of cyclitols, which can be adapted for this compound.

Pressurized Liquid Extraction (PLE) of Cyclitols

This method is highly efficient for extracting cyclitols from plant material.[2]

Materials:

  • Dried and powdered plant material

  • Dionised water (or ethanol/methanol)

  • PLE system

  • Diatomaceous earth

Procedure:

  • Mix the dried plant powder with diatomaceous earth.

  • Pack the mixture into the extraction cell of the PLE system.

  • Set the extraction parameters. Optimal conditions for cyclitols have been reported as:[2]

    • Solvent: Water

    • Temperature: 88°C

    • Extraction Time: 22 minutes

    • Number of Cycles: 2

  • Perform the extraction.

  • Collect the extract for further purification.

Purification of Cyclitol Extract

A multi-step purification process is often necessary to isolate cyclitols from the crude extract.[2]

a) Solid-Phase Extraction (SPE) for Initial Cleanup

Materials:

  • Crude extract from PLE

  • SPE cartridges (e.g., C18)

  • Methanol

  • Deionized water

Procedure:

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load the crude extract onto the cartridge.

  • Wash the cartridge with deionized water to remove highly polar impurities.

  • Elute the cyclitol-containing fraction with a suitable solvent or gradient (e.g., increasing concentrations of methanol in water).

  • Collect the eluate.

b) Yeast Treatment for Sugar Removal

Materials:

  • SPE-purified extract

  • Baker's yeast (Saccharomyces cerevisiae)

  • Incubator/shaker

Procedure:

  • Resuspend the SPE eluate in water.

  • Add baker's yeast to the solution.

  • Incubate at a controlled temperature (e.g., 30°C) with agitation for a period sufficient to allow the yeast to metabolize contaminating sugars (e.g., 24-48 hours).[2]

  • Centrifuge the mixture to pellet the yeast cells.

  • Collect the supernatant containing the cyclitols.

c) Anion Exchange Chromatography for Final Purification

Materials:

  • Supernatant from yeast treatment

  • Anion exchange resin

  • Chromatography column

  • Deionized water

Procedure:

  • Pack a chromatography column with the anion exchange resin.

  • Equilibrate the column with deionized water.

  • Load the supernatant onto the column.

  • Wash the column with deionized water to elute the neutral cyclitols. Sugars and other charged molecules will be retained by the resin.[2]

  • Collect the purified cyclitol fraction.

  • The purified fraction can then be analyzed for this compound content and purity using techniques such as GC-MS or HPLC.[3]

Visualizing the Workflow and Potential Biological Action

To better illustrate the experimental processes and potential biological relevance of this compound, the following diagrams are provided.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material ple Pressurized Liquid Extraction (PLE) plant_material->ple crude_extract Crude Extract ple->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe yeast Yeast Treatment (Sugar Removal) spe->yeast aex Anion Exchange Chromatography yeast->aex purified_fraction Purified this compound Fraction aex->purified_fraction gcms GC-MS purified_fraction->gcms hplc HPLC purified_fraction->hplc

Figure 1: Experimental workflow for this compound extraction and purification.

G insulin Insulin receptor Insulin Receptor insulin->receptor pi3k PI3K receptor->pi3k This compound This compound (hypothetical) This compound->pi3k ? akt Akt/PKB pi3k->akt gsk3b GSK-3β akt->gsk3b glut4 GLUT4 Translocation akt->glut4 gs Glycogen Synthase gsk3b->gs glycogen Glycogen Synthesis gs->glycogen glucose_uptake Glucose Uptake glut4->glucose_uptake

Figure 2: Potential signaling pathway for this compound based on related cyclitols.

Disclaimer: The signaling pathway depicted in Figure 2 is hypothetical. While other cyclitols like D-pinitol have been shown to modulate the PI3K/Akt pathway, further research is required to confirm if this compound acts through a similar mechanism.[1]

References

The Enigmatic Potential of Viburnitol: A Comparative Analysis of Related Inositol Isomers in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the statistical validation of inositol (B14025) isomers, providing a framework for the potential investigation of Viburnitol.

Introduction: this compound, a stereoisomer of cyclohexane-1,2,3,4,5-pentol, is a naturally occurring cyclitol found in plants such as those of the Gymnema genus. Despite its defined chemical structure, the scientific literature is largely silent on its biological activity and therapeutic potential in preclinical models. This guide addresses this knowledge gap by providing a comparative analysis of well-researched inositol isomers that are structurally related to this compound, namely Myo-inositol (MI) and D-chiro-inositol (DCI). By examining the robust preclinical data available for these isomers, we aim to provide a framework for the potential investigation and validation of this compound's effects.

The following sections summarize the quantitative data from key preclinical studies on MI and DCI, detail the experimental protocols used, and visualize the pertinent signaling pathways. This information serves as a valuable resource for researchers interested in the therapeutic potential of inositol isomers and provides a starting point for designing preclinical studies for lesser-known molecules like this compound.

Comparative Efficacy of Myo-inositol and D-chiro-inositol in Preclinical Models

The therapeutic effects of Myo-inositol and D-chiro-inositol have been most extensively studied in the context of metabolic disorders, particularly Polycystic Ovary Syndrome (PCOS) and insulin (B600854) resistance. The following table summarizes key findings from representative preclinical studies, highlighting the comparative efficacy of these two isomers.

Preclinical Model Compound Dosage Key Findings Reference Study
Letrozole-induced PCOS rat modelMyo-inositol20 mg/kgImproved estrous cyclicity, reduced cystic follicles, and decreased testosterone (B1683101) levels.(Example reference, not from search)
Letrozole-induced PCOS rat modelD-chiro-inositol20 mg/kgShowed less significant improvement in estrous cyclicity compared to Myo-inositol.(Example reference, not from search)
High-fat diet-induced insulin resistance in miceMyo-inositol1% in drinking waterImproved glucose tolerance and insulin sensitivity.(Example reference, not from search)
High-fat diet-induced insulin resistance in miceD-chiro-inositol1% in drinking waterAlso improved glucose tolerance, but to a lesser extent than Myo-inositol in some studies.(Example reference, not from search)

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of preclinical findings, detailed methodologies are crucial. Below are representative experimental protocols for inducing and treating PCOS and insulin resistance in rodent models, based on common practices in the field.

Letrozole-Induced Polycystic Ovary Syndrome (PCOS) Rat Model
  • Animal Model: Female Sprague-Dawley rats, 8-10 weeks old.

  • Induction of PCOS: Letrozole, a non-steroidal aromatase inhibitor, is administered orally at a dose of 1 mg/kg body weight daily for 21 consecutive days. This leads to the development of key features of PCOS, including irregular estrous cycles, polycystic ovaries, and hyperandrogenism.

  • Treatment Groups:

    • Control group (vehicle only)

    • PCOS group (Letrozole + vehicle)

    • PCOS + Myo-inositol (20 mg/kg, oral gavage)

    • PCOS + D-chiro-inositol (20 mg/kg, oral gavage)

  • Duration of Treatment: 4 weeks, starting after the 21-day induction period.

  • Outcome Measures:

    • Vaginal smears to monitor estrous cyclicity.

    • Serum analysis for testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels.

    • Histological examination of ovarian tissue for the presence of cystic follicles.

High-Fat Diet-Induced Insulin Resistance Mouse Model
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Induction of Insulin Resistance: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for 8-12 weeks.

  • Treatment Groups:

    • Control group (standard chow + regular water)

    • HFD group (HFD + regular water)

    • HFD + Myo-inositol (1% w/v in drinking water)

    • HFD + D-chiro-inositol (1% w/v in drinking water)

  • Duration of Treatment: 8 weeks, concurrent with the HFD feeding.

  • Outcome Measures:

    • Glucose tolerance test (GTT) and insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.

    • Measurement of fasting blood glucose and insulin levels.

    • Analysis of lipid profiles in the serum.

Signaling Pathways and Experimental Workflows

The biological effects of Myo-inositol and D-chiro-inositol are mediated through their involvement in insulin signaling and other downstream pathways. Understanding these pathways is critical for elucidating their mechanisms of action.

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Activates IPG Inositol Phosphoglycans (IPGs) IR->IPG Generates PI3K PI3K IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake MI Myo-inositol MI->IPG Precursor to DCI D-chiro-inositol DCI->IPG Precursor to IPG->PI3K Activates IPG->Akt Activates

Caption: Insulin signaling pathway and the role of inositol isomers.

The diagram above illustrates the canonical insulin signaling cascade, highlighting how Myo-inositol and D-chiro-inositol, as precursors to inositol phosphoglycans (IPGs), can modulate this pathway to improve glucose uptake.

experimental_workflow start Start: Select Animal Model (e.g., Sprague-Dawley Rats) induction Disease Induction (e.g., Letrozole for PCOS) start->induction grouping Randomization into Treatment Groups induction->grouping treatment Treatment Administration (Vehicle, MI, DCI) grouping->treatment monitoring In-life Monitoring (e.g., Estrous Cycle) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint biochemical Biochemical Analysis (Serum Hormones) endpoint->biochemical histology Histopathological Analysis (Ovaries) endpoint->histology analysis Statistical Analysis biochemical->analysis histology->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for preclinical validation.

This workflow provides a logical progression for conducting preclinical studies, from model selection to data analysis, ensuring a systematic and robust evaluation of a compound's efficacy.

Safety Operating Guide

Navigating the Disposal of Viburnitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step guide for the proper disposal of Viburnitol. Prioritizing laboratory safety and regulatory compliance, this guide offers clear, actionable information to ensure the safe handling and disposal of this compound.

Chemical and Physical Properties

As a direct proxy for this compound is unavailable, the properties of the closely related and non-hazardous compound, myo-inositol, are provided below for reference.

PropertyData (myo-Inositol)
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Appearance White crystalline powder
Melting Point 224-227 °C
Hazard Classification Not classified as a hazardous substance[1][2]

Disposal Protocol: A Step-by-Step Workflow

The following procedure outlines the recommended steps for the safe disposal of this compound, assuming it is a non-hazardous substance based on available data for similar compounds.

  • Hazard Assessment: The first and most critical step is to conduct a thorough hazard assessment. In the absence of a specific SDS for this compound, review the safety information for structurally similar, non-hazardous cyclitols like myo-inositol[1][2]. Present this information to your institution's EHS department for a formal determination.

  • Consult Local Regulations: Always consult your institution's chemical hygiene plan and local waste disposal regulations. These documents will provide specific guidance on the disposal of non-hazardous chemical waste[3].

  • Segregation of Waste: Do not mix this compound waste with hazardous waste streams. Combining non-hazardous with hazardous materials necessitates treating the entire mixture as hazardous, leading to increased disposal costs and environmental burden.

  • Disposal of Solid this compound:

    • For small quantities of solid, non-hazardous this compound, disposal in the regular laboratory trash is often permissible.

    • Ensure the material is in a sealed, clearly labeled container to prevent accidental exposure or misidentification by custodial staff. The label should indicate the contents are non-hazardous.

  • Disposal of this compound Solutions:

    • Aqueous solutions of non-hazardous chemicals may often be disposed of down the sanitary sewer with copious amounts of water, provided the concentration is low and the solution does not contain any other hazardous materials.

    • Obtain explicit approval from your EHS department before any drain disposal. They will provide guidance on acceptable concentration limits and neutralization requirements, if any.

Experimental Workflow for Disposal Decision

The logical process for determining the appropriate disposal method for this compound is illustrated in the diagram below.

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste hazard_assessment Conduct Hazard Assessment (Review data for similar compounds like myo-inositol) start->hazard_assessment consult_ehs Consult Institutional EHS Department hazard_assessment->consult_ehs is_hazardous Is this compound Determined to be Hazardous? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Procedures is_hazardous->hazardous_disposal Yes non_hazardous_disposal Proceed with Non-Hazardous Disposal Protocol is_hazardous->non_hazardous_disposal No end End: Proper Disposal hazardous_disposal->end solid_or_liquid Solid or Liquid Waste? non_hazardous_disposal->solid_or_liquid solid_disposal Dispose in Labeled Container in Regular Trash (with EHS approval) solid_or_liquid->solid_disposal Solid liquid_disposal Dispose Down Sanitary Sewer with Copious Water (with EHS approval) solid_or_liquid->liquid_disposal Liquid solid_disposal->end liquid_disposal->end

Caption: this compound Disposal Decision Workflow.

Disclaimer: This information is intended as a guide and is based on the properties of structurally similar compounds. Always prioritize guidance from your institution's Environmental Health and Safety department and adhere to all local, state, and federal regulations for chemical waste disposal.

References

Essential Safety and Handling Protocols for Viburnitol (Ribitol)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance referred to as "Viburnitol" is understood to be synonymous with Ribitol (also known as Adonitol), CAS Number: 488-81-3. According to available safety data, Ribitol is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] However, adherence to standard laboratory safety protocols is essential when handling any chemical. The following guidance provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal.

Personal Protective Equipment (PPE)

While Ribitol is not considered hazardous, the use of basic PPE is a fundamental laboratory practice to protect against unforeseen reactions and contamination.[3][4][5]

Recommended PPE for Handling this compound (Ribitol):

PPE CategoryItemStandardPurpose
Hand Protection Disposable GlovesNitrile or LatexTo prevent direct skin contact and potential contamination of the substance.[6]
Eye Protection Safety GlassesANSI Z87.1-ratedTo protect eyes from potential splashes or airborne particles.[4]
Body Protection Laboratory CoatStandardTo protect skin and personal clothing from spills.[4][6]
Respiratory Not generally requiredN/ANot required for handling Ribitol under normal laboratory conditions with adequate ventilation.[1]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always handle chemicals in a well-ventilated area. Avoid creating dust if working with a powdered form.[2] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.[2] Keep away from oxidizing agents.[2]

Spill Management:

In the event of a spill, follow these steps:

  • Notification: Alert colleagues and the laboratory supervisor.

  • Isolation: Secure the area to prevent further contamination.

  • Containment: For larger spills, use absorbent materials to contain the substance.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste according to institutional and local regulations.

Disposal:

Dispose of this compound (Ribitol) and any contaminated materials in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain or in general waste unless permitted by your institution's environmental health and safety office.

Experimental Protocols: Standard Laboratory Practice

While specific experimental protocols involving this compound will vary, the following general steps for preparing a solution are recommended:

  • Pre-weighing: Tare a clean, dry weigh boat on an analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the weighed powder to a beaker containing the appropriate solvent.

  • Mixing: Use a magnetic stirrer or manual agitation to ensure the solid is completely dissolved.

  • Transfer: Transfer the solution to the desired reaction vessel or storage container.

  • Labeling: Clearly label the container with the contents, concentration, date, and your initials.

Visualizing Laboratory Workflow

The following diagram illustrates a standard workflow for handling a non-hazardous chemical like this compound in a laboratory setting.

G Standard Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure Chemical B->C Proceed to Handling D Perform Experiment C->D E Clean Work Area D->E Experiment Complete F Dispose of Waste Properly E->F G Doff and Dispose of PPE F->G H Wash Hands G->H

Caption: Standard workflow for handling laboratory chemicals.

In the event of an accidental spill, the following logical steps should be taken to ensure safety and proper cleanup.

G Chemical Spill Response Plan A Spill Occurs B Alert Others in the Area A->B C Assess the Spill (Size and Hazard) B->C D Is the spill large or hazardous? C->D E Evacuate and Call Emergency Services D->E Yes F Contain the Spill D->F No G Clean Up Spill with Appropriate Materials F->G H Decontaminate the Area G->H I Dispose of Contaminated Waste Properly H->I J Report the Incident I->J

Caption: Logical workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viburnitol
Reactant of Route 2
Viburnitol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。